molecular formula C8H11NO2 B113863 (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid CAS No. 26774-88-9

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Número de catálogo: B113863
Número CAS: 26774-88-9
Peso molecular: 153.18 g/mol
Clave InChI: JBJJTCGQCRGNOL-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJTCGQCRGNOL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC(=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254854
Record name (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26774-88-9
Record name (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26774-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydrophenylglycine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026774889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR)-α-Amino-1,4-cyclohexadiene-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-aminocyclohexa-1,4-diene-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIHYDROPHENYLGLYCINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451NQ27TG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26774-88-9

This technical guide provides an in-depth overview of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, a non-proteinogenic amino acid notable for its role as a key intermediate in the synthesis of various pharmaceutical compounds, particularly semi-synthetic cephalosporin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is a chiral molecule with the following key properties:

PropertyValueReference
CAS Number 26774-88-9[1][2]
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 297 °C (decomposes)[3]
Density (Predicted) 1.226 ± 0.06 g/cm³[3]
Boiling Point (Predicted) 279.4 ± 40.0 °C[3]

Synthesis

The synthesis of this compound can be achieved through the reduction of D-2-aminophenylacetic acid. A notable method is the Birch reduction, which avoids the use of expensive reagents like metallic lithium.

Experimental Protocol: Birch Reduction of D-2-Aminophenylacetic Acid[1]

Materials:

  • D-2-aminophenylacetic acid

  • Liquid ammonia

  • Water

  • Metallic sodium

  • Sulfuric acid or hydrochloric acid (for pH adjustment)

Procedure:

  • In a reaction vessel equipped for low-temperature reactions, prepare a mixture of liquid ammonia and water with a weight ratio of 65:35 to 82:18.

  • For each mole of D-2-aminophenylacetic acid, use 3 to 5.5 kg of the liquid ammonia/water mixture.

  • Cool the reaction mixture to a temperature between -25°C and -50°C.

  • Gradually add more than one molar equivalent of metallic sodium to the stirred reaction mixture. The metallic sodium reacts with water to generate hydrogen, which acts as the reducing agent.

  • Upon completion of the reaction, the temperature is gradually raised to evaporate the liquid ammonia, which can be recovered for reuse.

  • The remaining aqueous reaction mixture is filtered to remove any insoluble matter.

  • The pH of the clear filtrate is adjusted with an acidic substance, such as sulfuric or hydrochloric acid, to precipitate the crude D-2-amino-2-(1,4-cyclohexadienyl)acetic acid as white crystals.

  • The crude product can be further purified by recrystallization.

Logical Workflow for Birch Reduction:

Birch_Reduction Start Start: D-2-aminophenylacetic acid Reaction Birch Reduction (-25 to -50°C) Reagents: Na, liq. NH3, H2O Start->Reaction Workup Reaction Workup 1. Evaporate NH3 2. Filter 3. Acidify Reaction->Workup Product Product: (R)-2-Amino-2- (cyclohexa-1,4-dien-1-yl)acetic acid Workup->Product End End Product->End

Caption: Workflow for the synthesis of this compound via Birch reduction.

Analytical Methods

The characterization and purity assessment of this compound can be performed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a common method for determining the enantiomeric purity of this compound. A typical workflow involves:

  • Column: A chiral stationary phase column is used to separate the enantiomers.

  • Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent like hexane and a polar solvent like isopropanol with an acidic or basic modifier, is used.

  • Detection: UV detection is commonly employed, as the cyclohexa-1,4-diene moiety provides a chromophore.

Workflow for Chiral HPLC Analysis:

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in mobile phase) Injection Injection onto Chiral HPLC Column SamplePrep->Injection Separation Enantiomeric Separation (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak integration and enantiomeric excess calculation) Detection->DataAnalysis

Caption: General workflow for the chiral HPLC analysis of this compound.

Spectral Data

  • ¹H NMR: Expected signals would include those for the vinyl protons of the cyclohexadiene ring, the methine proton at the chiral center, the methylene protons of the ring, and the broad signals for the amine and carboxylic acid protons.

  • ¹³C NMR: Carbon signals would correspond to the carboxyl group, the sp² carbons of the double bonds, the chiral methine carbon, and the sp³ carbons of the ring.

  • Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 153, with fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the cyclohexadiene ring.

Biological Activity and Applications

This compound is primarily utilized as a chiral building block in the pharmaceutical industry. Its most significant application is in the synthesis of semi-synthetic cephalosporin antibiotics. The cyclohexadienyl moiety is a key structural feature in several of these antibiotics, contributing to their antibacterial activity.

While the compound itself is not typically used as an active pharmaceutical ingredient, its incorporation into the final antibiotic structure is crucial for the drug's mechanism of action, which generally involves the inhibition of bacterial cell wall synthesis.

Signaling Pathway (Conceptual):

The final antibiotic products synthesized from this intermediate interfere with bacterial cell wall synthesis. This can be conceptually represented as follows:

Antibiotic_Action Antibiotic Cephalosporin Antibiotic (derived from the amino acid) Inhibition Inhibition Antibiotic->Inhibition PBP Penicillin-Binding Proteins (PBPs) (in bacterial cell wall) PBP->Inhibition CellWall Cell Wall Synthesis Disruption Inhibition->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis

Caption: Conceptual pathway of action for cephalosporin antibiotics derived from the title compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid, a non-proteinogenic amino acid of interest in pharmaceutical research. Understanding these properties is fundamental to predicting the compound's behavior in biological systems, guiding formulation development, and informing its potential as a therapeutic agent or synthetic intermediate.

Compound Identification and Structure

(R)-alpha-amino(1,4-cyclohexadienyl)acetic acid is an amino acid derivative featuring a cyclohexadiene ring. Its structure, containing both a carboxylic acid and an amino group, allows it to exist as a zwitterion in solution.[1] The specific stereochemistry, designated by (R), is crucial for its biological activity and interactions with chiral molecules like enzymes and receptors.[1]

IdentifierValue
IUPAC Name (2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetic acid[2]
CAS Number 26774-88-9[1][2]
Molecular Formula C₈H₁₁NO₂[1][2][3]
Canonical SMILES C1C=CCC(=C1)--INVALID-LINK--N[2]
InChI Key JBJJTCGQCRGNOL-SSDOTTSWSA-N[1][2]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as such.

PropertyValueData Type
Molecular Weight 153.18 g/mol [2][3]
Melting Point 297 °C (decomposition)Predicted[4]
Boiling Point 279.4 ± 40.0 °CPredicted[4]
pKa (acidic) 2.17 ± 0.10Predicted[4]
pKa (basic) Data not available
logP (Octanol-Water Partition Coefficient) -1.9Computed (XLogP3)[2]
Solubility Soluble in water; Insoluble in non-polar organic solvents.[5][6]General observation for amino acids

Experimental Protocols

Detailed experimental validation of the predicted values is crucial for any research or development application. Below are standard methodologies for determining the key physicochemical properties of amino acids.

3.1. Determination of Solubility

This protocol provides a qualitative assessment of the compound's solubility in various solvents, which is indicative of its polarity.[7][8]

  • Objective: To determine the solubility of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid in aqueous and organic solvents.

  • Materials:

    • (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid

    • Deionized water

    • 0.1 M HCl

    • 0.1 M NaOH

    • Ethanol

    • Chloroform

    • Test tubes and rack

    • Vortex mixer

  • Procedure:

    • Label a series of test tubes for each solvent.

    • Add 2 mL of each solvent to the corresponding test tube.

    • Add a small, accurately weighed amount (e.g., 5 mg) of the amino acid to each tube.

    • Vortex each tube thoroughly for 30 seconds.

    • Allow the tubes to stand for 10 minutes and observe.

    • Record the solubility as soluble, partially soluble, or insoluble based on the presence of undissolved solid.[7][9]

3.2. Determination of pKa via Titration

The pKa values for the ionizable groups (carboxyl and amino) can be determined experimentally by acid-base titration.[10][11] The titration curve reveals the pH at which each group is half-protonated.[10]

  • Objective: To determine the pKa values of the carboxylic acid and amino groups.

  • Materials:

    • A known concentration of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid solution

    • Standardized 0.1 M NaOH solution

    • Standardized 0.1 M HCl solution

    • pH meter and electrode

    • Burette

    • Stir plate and stir bar

    • Beaker

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Pipette a precise volume (e.g., 20 mL) of the amino acid solution into a beaker.

    • If starting from the zwitterionic form, first titrate with 0.1 M HCl. Place the beaker on a stir plate and immerse the pH electrode.

    • Record the initial pH.

    • Add the HCl solution in small increments (e.g., 0.5 mL) from the burette, recording the pH after each addition until the pH stabilizes at a low value.

    • Repeat the process with a fresh sample of the amino acid solution, this time titrating with 0.1 M NaOH, until the pH stabilizes at a high value.

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[12]

3.3. Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution in biological systems.[13] While various methods exist, the shake-flask method is a traditional approach. For highly polar compounds like amino acids, specialized techniques may be required.[13][14]

  • Objective: To determine the logP of the zwitterionic form of the amino acid.

  • Materials:

    • (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid

    • n-Octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

    • Separatory funnel or centrifuge tubes

    • Analytical method to determine concentration (e.g., HPLC-UV)

  • Procedure:

    • Prepare a stock solution of the amino acid in the aqueous phase.

    • Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 15 minutes) to allow for partitioning.

    • Allow the two phases to separate completely. Centrifugation can aid this process.

    • Carefully collect samples from both the aqueous and organic phases.

    • Determine the concentration of the amino acid in each phase using a validated analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Visualizations

4.1. Experimental Workflow for pKa Determination

The following diagram illustrates the workflow for determining the pKa of an amino acid using acid-base titration.

pKa_Determination_Workflow start Start: Prepare Amino Acid Solution calibrate Calibrate pH Meter start->calibrate titrate_acid Titrate with HCl calibrate->titrate_acid Sample 1 titrate_base Titrate with NaOH calibrate->titrate_base Sample 2 record_ph Record pH vs. Volume of Titrant titrate_acid->record_ph titrate_base->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa values at Midpoints plot_curve->determine_pka end_node End: pKa Values Obtained determine_pka->end_node

Workflow for pKa determination by titration.

4.2. Interplay of Physicochemical Properties

This diagram illustrates the logical relationships between the core physicochemical properties and their influence on a compound's behavior.

Physicochemical_Properties_Interplay mol_weight Molecular Weight (153.18 g/mol) solubility Aqueous Solubility mol_weight->solubility influences pka pKa (Degree of Ionization) pka->solubility strongly influences permeability Membrane Permeability pka->permeability influences logp logP (Lipophilicity) logp->solubility influences logp->permeability strongly influences absorption Biological Absorption (ADME) solubility->absorption is a prerequisite for permeability->absorption is critical for

Interplay of physicochemical properties.

Conclusion

The physicochemical properties of (R)-alpha-amino(1,4-cyclohexadienyl)acetic acid define its fundamental chemical and biological behavior. The presence of ionizable amino and carboxyl groups results in high polarity, reflected in its predicted low logP value and expected high aqueous solubility. These characteristics are paramount for drug development professionals, as they directly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While computational predictions offer valuable initial insights, rigorous experimental determination of these properties is essential for advancing this compound in any research or development pipeline.

References

An In-Depth Technical Guide to (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of the first-generation cephalosporin antibiotic, Cefradine. It is also recognized as Cefradine EP Impurity B. The purity and specific structure of this side chain and its analogs are of significant interest in pharmaceutical manufacturing and drug development to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this compound, its key structural analogs, their synthesis, and biological relevance.

Introduction

This compound, also known as D-dihydrophenylglycine (DHPG), is a synthetic amino acid characterized by a cyclohexadiene side chain. Its primary significance lies in its role as the acyl side chain of Cefradine, a broad-spectrum β-lactam antibiotic. The biological activity of Cefradine is intrinsically linked to its molecular structure, including the stereochemistry and integrity of this side chain. Consequently, the synthesis and characterization of this compound and the identification of its structural analogs, which can arise as impurities during the manufacturing process, are crucial for quality control and regulatory compliance.

This technical guide delves into the core compound and its analogs, presenting key chemical data, detailed experimental protocols for synthesis and analysis, and an exploration of their biological context, particularly in relation to antibiotic activity.

Core Compound and Structural Analogs: A Comparative Overview

The structural analogs of this compound are primarily other impurities found in the production of Cefradine. These impurities can result from starting materials, intermediates, or degradation products. Understanding the spectrum of these related substances is vital for developing robust analytical methods to control the quality of Cefradine.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound (DHPG)26774-88-9C₈H₁₁NO₂153.18The core compound with a cyclohexa-1,4-diene moiety. Also known as Cefradine EP Impurity B.[1][2]
Cephalexin15686-71-2C₁₆H₁₇N₃O₄S347.39A closely related cephalosporin where the side chain is D-phenylglycine (aromatic ring instead of a diene).[3]
7-Aminodesacetoxycephalosporanic acid (7-ADCA)22252-43-3C₈H₁₀N₂O₃S214.24The core bicyclic β-lactam nucleus to which the side chain is attached.[4]
Cefradine Impurity CN/AC₁₆H₁₉N₃O₅S365.40An isomer of Cefradine, potentially differing in the stereochemistry or double bond position in the side chain.[4][5]
Cefradine Impurity DN/AC₁₆H₁₉N₃O₅S365.40Another isomer of Cefradine with similar characteristics to Impurity C.[4][5]
Cefradine Impurity E215172-75-1C₁₆H₁₇N₃O₅S363.39A related substance with potential modifications to the core cephalosporin structure or the side chain.[4]
(R)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate HClN/AC₉H₁₄ClNO₂203.67The methyl ester hydrochloride of the core amino acid, often used as a synthetic precursor.[5]

Synthesis and Experimental Protocols

The synthesis of this compound and its incorporation into Cefradine can be achieved through chemical or enzymatic routes.

Chemical Synthesis of this compound

A common method for the synthesis of the title compound is the Birch reduction of D-α-phenylglycine.[6] This reaction reduces the aromatic ring to a 1,4-diene.

Experimental Protocol: Birch Reduction of D-α-phenylglycine [7]

  • Materials: D-2-aminophenylacetic acid, liquid ammonia, sodium metal, and water as a proton donor.

  • Procedure:

    • In a reactor suitable for low-temperature reactions, condense liquid ammonia.

    • Dissolve D-2-aminophenylacetic acid in the liquid ammonia.

    • Carefully add small pieces of sodium metal to the solution while maintaining the temperature between -25°C and -50°C. The reaction mixture will develop a deep blue color, indicating the presence of solvated electrons.

    • The reaction is carried out with water as the proton donor, where the weight ratio of liquid ammonia to water is maintained between 65:35 and 82:18.

    • Use 3 to 5.5 kg of the liquid ammonia and water mixture per mole of D-2-aminophenylacetic acid.

    • After the addition of sodium is complete, allow the reaction to proceed until the blue color dissipates.

    • Carefully quench the reaction by adding a proton source (e.g., ammonium chloride) until the ammonia has evaporated.

    • The resulting solid is then dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

    • The crude product is collected by filtration, washed with cold water and a water-miscible organic solvent (e.g., ethanol), and dried under vacuum.

    • Purity can be assessed by HPLC and spectroscopic methods.

Enzymatic Synthesis of Cefradine

The enzymatic synthesis of Cefradine involves the coupling of the DHPG side chain (often as an activated ester, like the methyl ester) with the 7-ADCA nucleus, catalyzed by an immobilized penicillin G acylase.[8]

Experimental Protocol: Enzymatic Acylation of 7-ADCA [8][9]

  • Materials: 7-Aminodesacetoxycephalosporanic acid (7-ADCA), D-dihydrophenylglycine methyl ester hydrochloride (DHPG-ME), immobilized penicillin G acylase (e.g., from Bacillus megaterium), phosphate-citric acid buffer (pH 7.5).

  • Procedure:

    • Dissolve 7-ADCA in distilled water, adjusting the pH with a dilute NaOH solution.

    • Add DHPG-ME to the solution.

    • Add a phosphate-citric acid buffer to achieve a final volume and maintain the pH at 7.5.

    • Introduce the immobilized penicillin G acylase to the reaction mixture.

    • The reaction is typically carried out at a controlled temperature (e.g., 25°C) with gentle agitation for several hours.

    • The progress of the reaction can be monitored by HPLC, measuring the consumption of reactants and the formation of Cefradine.

    • Upon completion, the immobilized enzyme is filtered off for reuse.

    • The product, Cefradine, is then isolated from the reaction mixture, often by crystallization through pH adjustment.

Biological Activity and Mechanism of Action

The primary biological significance of this compound is as a component of Cefradine. Cefradine, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[10][11]

Mechanism of Action:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefradine binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[10][11]

  • Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. Specifically, they catalyze the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands.

  • Cell Lysis: By inhibiting peptidoglycan synthesis, Cefradine weakens the cell wall, making the bacterium susceptible to osmotic lysis and leading to cell death.[10]

The biological activity of Cefradine impurities and analogs is not extensively documented in publicly available literature. However, any structural modification to the side chain could potentially alter the binding affinity of the molecule to PBPs, thereby affecting its antibacterial potency. For instance, the presence of the aromatic phenylglycine side chain in Cephalexin results in a similar, but not identical, spectrum of activity compared to Cefradine. The biological activity of isolated impurities is an important area of research in drug safety and toxicology.

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Synthesis and Inhibition by β-Lactams

The following diagram illustrates the key steps in bacterial peptidoglycan synthesis and the point of inhibition by β-lactam antibiotics like Cefradine.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Translocation Lipid_II Lipid II Lipid_I->Lipid_II Addition of UDP-NAG Nascent_Peptidoglycan Nascent Peptidoglycan Lipid_II:e->Nascent_Peptidoglycan:w Flipping & Glycosylation Transglycosylase Transglycosylase Transpeptidase Transpeptidase (PBP) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Nascent_Peptidoglycan:e->Crosslinked_Peptidoglycan:w Transpeptidation Cefradine Cefradine Cefradine->Transpeptidase Inhibition Impurity_Profiling_Workflow Sample Cefradine API Sample Preparation Sample Preparation (Dissolution in Mobile Phase A) Sample->Preparation HPLC HPLC System Preparation->HPLC UV_Detector UV Detector (e.g., 260 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Identification Peak Identification (Comparison with Reference Standards) Data_Acquisition->Identification Quantification Quantification (Area Normalization or External Standard) Identification->Quantification Report Impurity Profile Report Quantification->Report

References

An In-depth Technical Guide on the Biological Activity of D-(-)-2,5-dihydrophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-2,5-dihydrophenylglycine is a non-proteinogenic amino acid whose primary biological significance lies in its integral role as a side chain in the first-generation cephalosporin antibiotic, Cephradine. On its own, D-(-)-2,5-dihydrophenylglycine does not exhibit significant intrinsic biological activity. However, its incorporation into the Cephradine molecule is crucial for the antibiotic's spectrum of activity and efficacy. This technical guide will provide a comprehensive overview of the biological activity of D-(-)-2,5-dihydrophenylglycine within the context of Cephradine, detailing its mechanism of action, quantitative antibacterial data, and the experimental protocols used to ascertain this information.

Introduction: The Role of D-(-)-2,5-dihydrophenylglycine in Antibiotics

D-(-)-2,5-dihydrophenylglycine, with the CAS number 26774-88-9, is a synthetic amino acid characterized by a partially saturated phenyl ring. While research into its standalone pharmacological effects is not prominent in publicly available literature, its importance in medicinal chemistry is well-established. It serves as a key building block, specifically the R1 acyl side chain, in the synthesis of the semi-synthetic cephalosporin, Cephradine.[1][2] The structure of this side chain is a critical determinant of the antibiotic's properties, including its antibacterial spectrum and stability.

The Biological Activity of Cephradine: A Consequence of its Molecular Structure

The biological activity of D-(-)-2,5-dihydrophenylglycine is expressed through the action of Cephradine. Cephradine is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[3][4][5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, Cephradine's mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4][6] This process is critical for bacterial survival, as the cell wall maintains the cell's structural integrity and protects it from osmotic lysis.

The key steps in this mechanism are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cephradine targets and covalently binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][4][6] Peptidoglycan is the primary component of the bacterial cell wall.

  • Inhibition of Transpeptidation: The binding of Cephradine to PBPs inhibits their transpeptidase activity. This enzymatic step is responsible for cross-linking the peptide chains of the peptidoglycan strands, a process that gives the cell wall its strength and rigidity.[4][7]

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][6]

The D-(-)-2,5-dihydrophenylglycine side chain plays a role in the recognition and binding of the antibiotic to the active site of the PBPs, mimicking the natural D-alanyl-D-alanine substrate of the enzyme.[4][8]

Signaling Pathway: Disruption of Bacterial Cell Wall Synthesis

The signaling pathway affected by Cephradine is the bacterial cell wall synthesis pathway. This is not a signaling cascade in the traditional sense of host-cell signal transduction but rather a vital biosynthetic pathway in bacteria.

Caption: Figure 1. Mechanism of action of Cephradine.

Quantitative Data: Antibacterial Activity of Cephradine

The antibacterial activity of Cephradine, and by extension the contribution of its D-(-)-2,5-dihydrophenylglycine side chain, is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusClinical IsolatesMIC90 = 2048[9]
Staphylococcus aureusMRSA50[10]
Bacillus cereus-40[10]
Pseudomonas aeruginosa-40[10]
Escherichia coliClinical Isolates-[11]
Klebsiella pneumoniaeClinical Isolates-[11]
Enterobacter cloacaeClinical Isolates-[11]

Note: MIC values can vary depending on the specific strain and the testing methodology used. The table presents a selection of available data.

Experimental Protocols

The quantitative data for the biological activity of Cephradine is primarily determined through standardized antimicrobial susceptibility testing methods.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Workflow:

MIC_Broth_Dilution start Prepare serial two-fold dilutions of Cephradine in Mueller-Hinton broth inoculate Inoculate each dilution with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL) start->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate observe Observe for visible bacterial growth (turbidity) incubate->observe determine Determine MIC: Lowest concentration with no visible growth observe->determine caption Figure 2. Workflow for MIC determination by broth dilution.

Caption: Figure 2. Workflow for MIC determination by broth dilution.

Detailed Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of Cephradine is prepared in a suitable solvent.

  • Serial Dilutions: A series of two-fold dilutions of the Cephradine stock solution are made in Mueller-Hinton broth in test tubes or microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific turbidity, usually corresponding to a known colony-forming unit (CFU) per milliliter.

  • Inoculation: Each dilution of the antibiotic is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

  • Incubation: The inoculated tubes or plates are incubated under specific conditions (e.g., 35-37°C for 16-20 hours).

  • Reading Results: The MIC is determined as the lowest concentration of Cephradine at which there is no visible growth (turbidity) of the bacterium.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antibiotic.

Workflow:

Disk_Diffusion start Prepare a lawn of bacteria on a Mueller-Hinton agar plate place_disk Place a paper disk impregnated with a known amount of Cephradine on the agar surface start->place_disk incubate Incubate at 35-37°C for 16-24 hours place_disk->incubate measure_zone Measure the diameter of the zone of inhibition (no growth) around the disk incubate->measure_zone interpret Interpret as Susceptible, Intermediate, or Resistant based on standardized charts measure_zone->interpret caption Figure 3. Workflow for the disk diffusion susceptibility test.

Caption: Figure 3. Workflow for the disk diffusion susceptibility test.

Detailed Steps:

  • Inoculum Preparation and Plating: A standardized bacterial suspension is swabbed evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: A paper disk containing a defined amount of Cephradine is placed on the agar surface.

  • Incubation: The plate is incubated under standard conditions. The antibiotic diffuses from the disk into the agar, creating a concentration gradient.

  • Measurement and Interpretation: After incubation, the diameter of the zone of no bacterial growth around the disk (the zone of inhibition) is measured. This diameter is compared to standardized tables to classify the bacterium as susceptible, intermediate, or resistant to Cephradine.

Structure-Activity Relationship (SAR) of the D-(-)-2,5-dihydrophenylglycine Side Chain

The acylamino side chain at the C-7 position of the cephalosporin nucleus is a major determinant of the antibiotic's spectrum and potency. For first-generation cephalosporins like Cephradine, the presence of a phenylglycyl-type side chain is common. The D-(-)-2,5-dihydrophenylglycine moiety in Cephradine is a variation of this theme. While detailed studies isolating the specific contribution of the dihydro- feature are not abundant, some general principles can be inferred:

  • Oral Bioavailability: The presence of the amino group on the α-carbon of the side chain is known to enhance oral absorption through intestinal peptide transporters.[2]

  • Spectrum of Activity: The overall structure of the phenylglycyl-type side chain contributes to the activity against both Gram-positive and some Gram-negative bacteria, a hallmark of first-generation cephalosporins.[12] Modifications to the phenyl ring can influence the spectrum of activity.

Conclusion

The biological activity of D-(-)-2,5-dihydrophenylglycine is fundamentally linked to its role as a structural component of the antibiotic Cephradine. It does not possess significant standalone pharmacological activity but is essential for the antibacterial efficacy of the parent molecule. The mechanism of action is the well-characterized inhibition of bacterial cell wall synthesis via the targeting of penicillin-binding proteins, leading to bacterial cell lysis. The quantitative assessment of this activity is achieved through standardized antimicrobial susceptibility testing. Future research into novel cephalosporins may further elucidate the precise structure-activity relationships of this and related side chains, potentially leading to the development of more potent and broad-spectrum antibiotics.

References

An In-depth Technical Guide to (R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid: A Core Structural Moiety in Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid, a non-proteinogenic amino acid, serves as a critical structural component in a well-known class of antibiotics. While its intrinsic biological activity in an isolated form is not extensively documented, its incorporation as a side chain in cephalosporin antibiotics is pivotal to their antibacterial efficacy. This technical guide provides a comprehensive literature review of this compound, focusing on its physicochemical properties, synthesis, and its fundamental role in the mechanism of action of the first-generation cephalosporin, cefradine.

Introduction

(R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid, also known by synonyms such as (R)-cyclohexa-1,4-dienylglycine and D-2,5-dihydrophenylglycine, is a chiral non-proteinogenic amino acid.[1][2] Its significance in medicinal chemistry primarily stems from its role as a key acylamino side chain in the semi-synthetic antibiotic, cefradine.[3][4] Cefradine is a first-generation cephalosporin with a broad spectrum of activity against various bacterial pathogens.[5] The structure and stereochemistry of the (R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid moiety are crucial for the antibiotic's ability to interact with its bacterial targets. This compound is also recognized as "Cefradine EP Impurity B," indicating its potential presence as a related substance in the final drug product.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueReference
IUPAC Name (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
CAS Number 26774-88-9[1]
Appearance White crystals[6] (for related synthesis)
Melting Point 280 °C (decomposition)

Synthesis and Manufacturing

The industrial production of (R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid is of significant interest due to its application in antibiotic manufacturing. A common synthetic route involves the reduction of D-2-aminophenylacetic acid.

Chemical Synthesis: Birch-type Reduction

A patented method describes the production of D-2-amino-2-(1,4-cyclohexadienyl)acetic acid through the reduction of D-2-aminophenylacetic acid.[6]

Experimental Protocol:

  • Starting Material: D-2-aminophenylacetic acid

  • Reagents: Metallic sodium and a proton donor (e.g., water) in liquid ammonia.

  • Reaction Conditions: The reduction is carried out at a temperature of -25°C to -50°C. The weight ratio of liquid ammonia to water is maintained between 65:35 and 82:18.[6]

  • Work-up: Upon completion of the reaction, the liquid ammonia is evaporated and recovered. The remaining aqueous mixture is filtered, and the pH is adjusted with an acid (e.g., sulfuric or hydrochloric acid) to precipitate the crude product as white crystals.[6]

  • Purification: Further purification can be achieved through recrystallization.

The following diagram illustrates the general workflow for this chemical synthesis.

Start D-2-aminophenylacetic acid Reduction Birch-type Reduction (-25°C to -50°C) Start->Reduction Reagents Metallic Sodium Liquid Ammonia Water (Proton Donor) Reagents->Reduction Evaporation Ammonia Evaporation & Recovery Reduction->Evaporation Filtration Filtration Evaporation->Filtration Precipitation Acidification & Precipitation Filtration->Precipitation Product (R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid Precipitation->Product Cefradine Cefradine [(R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid side chain] PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefradine->PBP Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) Cefradine->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to weakened wall

References

Unveiling (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid: A Technical Guide to its Synthesis and Significance

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid , a non-proteinogenic amino acid, holds a significant position in the synthesis of semi-synthetic antibiotics. This technical guide delves into the discovery, history, and synthetic methodologies of this crucial chiral building block, offering valuable insights for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The precise moment of discovery for this compound is not prominently documented in seminal publications. Its emergence is intrinsically linked to the advancements in the field of non-proteinogenic amino acids (NPAAs) and the quest for novel antibiotic structures. NPAAs, which are not encoded by the standard genetic code, are a vast and structurally diverse class of molecules with critical roles in biochemistry and pharmacology.[1][2][3][4] The development of synthetic methods to create these unique amino acids has been a continuous endeavor in organic chemistry.

The history of this particular compound is most notably charted through patent literature, where it is frequently cited as a key intermediate in the production of cephalosporin and penicillin analogues. For instance, patents describe its preparation from D-2-aminophenylacetic acid, highlighting its importance in the pharmaceutical industry.[5] This suggests that its discovery was likely driven by the need for specific structural motifs to enhance the efficacy and spectrum of existing antibiotic classes.

The synthesis of this compound is a notable application of the Birch reduction , a powerful reaction in organic chemistry for the 1,4-reduction of aromatic rings.[6][7][8][9] Discovered by Australian chemist Arthur Birch, this reaction allows for the conversion of aromatic compounds into 1,4-cyclohexadienes, a transformation that is otherwise challenging to achieve.[6][8]

Synthetic Methodology: The Birch Reduction

The primary route for the synthesis of this compound involves the Birch reduction of D-2-aminophenylacetic acid. This reaction utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia as the reducing agent, with an alcohol serving as a proton source.[6][8][9]

Experimental Protocol

The following is a generalized experimental protocol based on methods described in the literature for the Birch reduction of D-2-aminophenylacetic acid.[5]

Materials:

  • D-2-aminophenylacetic acid

  • Liquid ammonia

  • Metallic sodium

  • Proton donor (e.g., t-butyl alcohol or water)

  • Solvent (e.g., tetrahydrofuran)

  • Quenching agent (e.g., ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., sodium sulfate)

Procedure:

  • A reaction vessel equipped with a dry ice condenser is charged with liquid ammonia and the chosen solvent.

  • D-2-aminophenylacetic acid is added to the stirred ammonia solution.

  • Small pieces of metallic sodium are added portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons.

  • The proton donor is then added slowly to the reaction mixture.

  • The reaction is allowed to proceed at a low temperature (typically -33°C to -78°C) until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction is quenched by the addition of a suitable agent like ammonium chloride to neutralize the excess alkali metal.

  • The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent.

  • The aqueous layer is acidified to precipitate the product.

  • The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Reaction Workflow

Start D-2-Aminophenylacetic Acid Reaction Birch Reduction Start->Reaction Reagents Na / liq. NH3 Proton Donor Reagents->Reaction Intermediate Radical Anion Intermediate Reaction->Intermediate Electron Transfer Product (R)-2-Amino-2-(cyclohexa- 1,4-dien-1-yl)acetic acid Intermediate->Product Protonation Quenching Quenching (e.g., NH4Cl) Product->Quenching Workup Work-up & Purification Quenching->Workup FinalProduct Pure Product Workup->FinalProduct

Caption: Workflow for the synthesis of this compound via Birch reduction.

Quantitative Data

Quantitative data for the synthesis of this compound is primarily found in patent literature, which often focuses on optimizing reaction conditions for industrial-scale production. The table below summarizes typical data points.

ParameterValueReference
Starting MaterialD-2-aminophenylacetic acid[5]
Reducing AgentMetallic Sodium[5]
Proton DonorWater[5]
SolventLiquid Ammonia[5]
Temperature-25°C to -50°C[5]
YieldVariable, dependent on specific conditions[5]
PurityDetermined by gas chromatography after derivatization[5]

Biological Significance and Applications

This compound is a valuable chiral precursor for the synthesis of various pharmaceuticals. Its primary application lies in the production of semi-synthetic β-lactam antibiotics. The diene moiety and the stereochemistry of the amino acid are crucial for the biological activity of the final antibiotic products. The incorporation of this non-proteinogenic amino acid can lead to antibiotics with improved properties, such as enhanced stability against β-lactamases, a broader spectrum of activity, and better pharmacokinetic profiles.

Signaling Pathways

Currently, there is no specific signaling pathway directly attributed to this compound itself in the public domain. Its significance is as a synthetic intermediate rather than a biologically active signaling molecule. The final antibiotic products synthesized from this compound, however, exert their effects by inhibiting bacterial cell wall synthesis, a well-characterized pathway.

Future Perspectives

The continued importance of developing new antibiotics to combat antimicrobial resistance ensures that the demand for chiral building blocks like this compound will remain high. Future research may focus on developing more efficient, sustainable, and scalable synthetic routes for its production. Furthermore, the unique structural features of this compound may be explored for the synthesis of other classes of bioactive molecules beyond antibiotics.

References

A Technical Guide to Commercial Sourcing and Application of (R)-(-)-2-(2,5-Dihydrophenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, (R)-(-)-2-(2,5-Dihydrophenyl)glycine is a critical chiral building block. This non-proteinogenic amino acid is instrumental in the synthesis of certain antibiotics and is a valuable component in the design of peptidomimetics and other specialized peptides. This guide provides an in-depth overview of commercial suppliers, key technical data, and a representative experimental protocol for its use.

Commercial Supplier Overview

A variety of chemical suppliers offer (R)-(-)-2-(2,5-Dihydrophenyl)glycine, catering to a range of research and development needs. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and may require logging into the supplier's website or requesting a quote for bulk quantities.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)CAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich 47138098%5 g$48.5026774-88-9C₈H₁₁NO₂153.18
Santa Cruz Biotechnology sc-266307Research GradeInquireInquire26774-88-9C₈H₁₁NO₂153.18
Alkali Scientific 471380-5GNot Specified5 g$50.8626774-88-9C₈H₁₁NO₂153.18
LGC Standards TRC-D449620-5GNot Specified5 gInquire26774-88-9C₈H₁₁NO₂153.18
Fisher Scientific 4713805GNot Specified1 g$58.2026774-88-9C₈H₁₁NO₂153.18
ChemicalBook CB734003098%, 99%+KG scale$1.00 - $15.00/KG (Varies by supplier)26774-88-9C₈H₁₁NO₂153.18

Key Technical Specifications

Beyond the basic supplier information, several key technical specifications are crucial for experimental planning and execution.

ParameterValueReference
Synonyms (R)-α-Amino-1,4-cyclohexadiene-1-acetic acid, D-1,4-Cyclohexadienylglycine[1][2]
Form Solid[1]
Melting Point 280 °C (decomposes)[1]
Optical Activity [α]20/D −154°, c = 1 in H₂O[1]
Primary Application Peptide synthesis[1]

Experimental Protocols

The primary application of (R)-(-)-2-(2,5-Dihydrophenyl)glycine is in solid-phase peptide synthesis (SPPS). Below is a representative protocol for the incorporation of this amino acid into a peptide chain using a Boc (tert-butyloxycarbonyl) protection strategy.

Protocol: Boc-SPPS Coupling of (R)-(-)-2-(2,5-Dihydrophenyl)glycine

1. Resin Preparation and Swelling:

  • Start with a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.

  • Drain the DCM.

2. N-α-Boc Deprotection:

  • Treat the resin-bound peptide with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

  • Repeat the treatment with 50% TFA in DCM for 20-30 minutes with agitation.

  • Drain the TFA solution and wash the resin thoroughly with DCM.

3. Neutralization:

  • Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM.

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Boc-(R)-(-)-2-(2,5-Dihydrophenyl)glycine (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a second coupling may be necessary.

5. Monitoring and Washing:

  • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.

  • Once the coupling is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Supplier Selection Workflow

The selection of a suitable commercial supplier is a critical step in any research project. The following diagram illustrates a logical workflow for this process, taking into account key decision-making factors.

Supplier_Selection_Workflow start Start: Identify Need for (R)-(-)-2-(2,5-Dihydrophenyl)glycine define_req Define Project Requirements start->define_req search_suppliers Search for Commercial Suppliers define_req->search_suppliers compare_suppliers Compare Suppliers search_suppliers->compare_suppliers purity_check Purity Meets Requirements? compare_suppliers->purity_check purity_check->compare_suppliers No, Re-evaluate quantity_check Required Quantity Available? purity_check->quantity_check Yes quantity_check->compare_suppliers No, Re-evaluate budget_check Price Within Budget? quantity_check->budget_check Yes budget_check->compare_suppliers No, Re-evaluate lead_time_check Lead Time Acceptable? budget_check->lead_time_check Yes lead_time_check->compare_suppliers No, Re-evaluate select_supplier Select Optimal Supplier lead_time_check->select_supplier Yes procure Procure Compound select_supplier->procure end End procure->end

Caption: A workflow diagram for the selection of a commercial supplier.

Signaling Pathways and Experimental Workflows

While (R)-(-)-2-(2,5-Dihydrophenyl)glycine is a building block and not directly involved in signaling pathways, its incorporation into peptides can influence their interaction with biological targets. The workflow for its use in research is depicted below.

Experimental_Workflow peptide_design Peptide Design & Sequence Selection sourcing Sourcing of Amino Acids (including title compound) peptide_design->sourcing spps Solid-Phase Peptide Synthesis (SPPS) sourcing->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis Analysis & Characterization (e.g., MS, NMR) purification->analysis bio_assay Biological Assays analysis->bio_assay data_analysis Data Analysis & Interpretation bio_assay->data_analysis

Caption: A typical experimental workflow for peptide synthesis and evaluation.

References

Spectroscopic Profile of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the non-proteinogenic amino acid, (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. Due to the limited availability of published, compound-specific raw data, this document outlines the anticipated spectral characteristics based on the molecule's structural features and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to identify, characterize, and quantify it effectively.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol

  • CAS Number: 26774-88-9

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are predicted based on the analysis of similar chemical structures and functional groups. Actual experimental values may vary depending on the specific conditions, such as solvent and instrument calibration.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 8.0br s3HNH₃⁺
~5.8 - 6.0m1HOlefinic CH (=CH-C(C)H)
~5.6 - 5.8m2HOlefinic CH (-CH=CH-)
~4.0 - 4.2s1Hα-CH
~2.6 - 2.8m4HAllylic CH₂
~12.0 - 13.0br s1HCOOH

br s = broad singlet, m = multiplet, s = singlet Note: The protons of the amino and carboxylic acid groups are exchangeable and may not always be observed, or may appear as very broad signals, depending on the solvent and its purity.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~170 - 175COOH
~130 - 135C=CH
~125 - 130=CH-CH=
~55 - 60α-C
~25 - 30CH₂
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500BroadO-H stretch (Carboxylic Acid)
3000 - 2800MediumN-H stretch (Amino Acid Zwitterion)
~3020Medium=C-H stretch
~2920MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1640MediumC=C stretch (alkene)
~1580StrongN-H bend (Amine)
~1400MediumO-H bend (Carboxylic Acid)
Table 4: Predicted Mass Spectrometry Data
m/zIon Type
154.0868[M+H]⁺ (Monoisotopic)
153.0789[M]⁺ (Molecular Ion)
108.0578[M-COOH]⁺
79.0548[C₆H₇]⁺ (Cyclohexadienyl)

Detailed Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent is critical; D₂O is suitable for observing the zwitterionic form, while an acidic or basic D₂O solution can be used to observe the fully protonated or deprotonated forms, respectively. DMSO-d₆ can also be used and may allow for the observation of the NH and OH protons.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

  • Potassium Bromide (KBr), IR grade (if using pellet method).

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)

  • Solvent for sample dissolution (e.g., methanol, water with 0.1% formic acid)

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent. The addition of a small amount of acid (e.g., formic acid) can aid in protonation for positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Tandem MS (MS/MS):

    • To obtain fragmentation data, perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion and acquire the product ion spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

solubility of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-proteinogenic amino acid. Its structure, featuring a cyclohexa-1,4-dienyl side chain, imparts a unique combination of hydrophobicity and conformational rigidity. Understanding its solubility in various organic solvents is crucial for applications in peptide synthesis, drug formulation, and metabolic studies. This guide provides a detailed examination of the factors expected to govern its solubility and presents standardized protocols for its empirical determination.

Compound Profile:

PropertyValue
IUPAC Name (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Structure A chiral amino acid with a non-aromatic cyclic diene side chain.

Theoretical Solubility Profile

The solubility of amino acids is primarily dictated by their zwitterionic nature at physiological pH, leading to high solubility in polar solvents like water and limited solubility in most organic solvents.[1][2] The will be influenced by the interplay of the polar amino and carboxyl groups and the non-polar cyclohexa-1,4-dienyl side chain.

Expected Solubility Trends:

The solubility is expected to vary with the polarity and hydrogen bonding capability of the organic solvent. A qualitative prediction of solubility is presented in the table below.

Solvent ClassExample SolventsPredicted Relative SolubilityRationale
Protic Polar Methanol, EthanolModerate to LowCapable of hydrogen bonding with the amino and carboxyl groups, but the non-polar side chain will limit solubility compared to water. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[3]
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)ModerateThe high polarity can solvate the zwitterionic form to some extent.
Ethers Diethyl ether, Tetrahydrofuran (THF)Very LowLimited polarity and inability to act as hydrogen bond donors will result in poor solvation of the zwitterionic amino acid.
Esters Ethyl acetateVery LowModerate polarity but lacks strong hydrogen bonding capabilities.
Hydrocarbons Hexane, TolueneInsolubleNon-polar nature makes them incapable of solvating the polar functional groups of the amino acid.

Experimental Determination of Solubility

Due to the absence of published data, experimental determination of the solubility of this compound is necessary. The following are detailed protocols for commonly employed methods.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation A Prepare saturated solution: Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B Incubate C Separate solid from liquid (Centrifugation or Filtration) B->C D Quantify solute in the supernatant/filtrate C->D E Gravimetric Method: Evaporate solvent and weigh residue D->E F Spectroscopic Method: Measure absorbance/fluorescence D->F G HPLC Method: Separate and quantify by chromatography D->G H Calculate solubility (e.g., in g/L or mol/L) E->H F->H G->H

Caption: A generalized workflow for the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility.[4][5]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette. Alternatively, filter the solution through a syringe filter compatible with the organic solvent.

  • Analysis:

    • Transfer the clear supernatant/filtrate to a pre-weighed, dry container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, dry the container with the residue to a constant weight.

  • Calculation:

    • Weigh the container with the dried residue.

    • The mass of the dissolved amino acid is the final weight minus the initial weight of the container.

    • Solubility is calculated as the mass of the dissolved amino acid per volume of the solvent used.

Spectroscopic Method

For amino acids with a suitable chromophore or after derivatization, UV-Vis spectroscopy can be a rapid and sensitive method.

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.2.1).

  • Analysis:

    • After equilibration, withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the amino acid in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining solubility, especially for chiral compounds.[6][7]

Protocol:

  • Method Development:

    • Develop an HPLC method capable of separating and quantifying this compound. A chiral column may be necessary to confirm enantiomeric purity.[7]

    • The mobile phase should be compatible with the solvent used for the solubility study.

    • A UV detector is typically used for detection.

  • Preparation of Standard Solutions and Calibration:

    • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

    • Generate a calibration curve by plotting peak area versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.2.1).

  • Analysis:

    • After equilibration, take a sample of the clear supernatant and dilute it with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the amino acid in the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution, correcting for the dilution.

Factors Influencing Solubility

  • Solvent Polarity: As a zwitterionic compound, higher solubility is expected in more polar solvents.[2]

  • Temperature: Solubility of solids in liquids generally increases with temperature.[8]

  • pH (in protic solvents): The solubility of amino acids is at a minimum at their isoelectric point. In acidic or basic organic solvents, the amino acid can form a salt, which may have a different solubility profile.[3]

  • Presence of Water: Small amounts of water in organic solvents can significantly increase the solubility of amino acids.

Conclusion

While specific quantitative data for the is currently unavailable, this guide provides a robust framework for its theoretical estimation and empirical determination. The provided experimental protocols for gravimetric, spectroscopic, and HPLC methods offer reliable approaches for researchers to generate the necessary data for their specific applications. The unique structural features of this amino acid suggest a solubility profile that will be of considerable interest in the fields of medicinal chemistry and materials science.

References

A Comprehensive Technical Guide to the Thermal Stability of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical development due to its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the thermal stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of drug products. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition temperature and methodologies for its determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals containing this chiral intermediate.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that influences its handling, storage, and the stability of the final drug product. Thermal decomposition can lead to loss of potency, the formation of potentially toxic degradants, and alterations in physical properties. This compound, a chiral amino acid analog, is utilized in the synthesis of several important pharmaceuticals. Therefore, a thorough understanding of its behavior under thermal stress is essential for robust formulation development and regulatory compliance.

This guide summarizes the available data on the thermal stability of this compound and provides detailed experimental protocols for its analysis using common thermal analysis techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Appearance White to off-white crystalline powderGeneric
Melting Point 297 °C (with decomposition)[2]

Note: The melting point with decomposition was reported for the racemic mixture. It is assumed to be comparable for the (R)-enantiomer, though minor variations may exist.

Thermal Stability Data

The primary indicator of the thermal stability of this compound is its melting point, which is accompanied by decomposition at approximately 297 °C[2]. This high decomposition temperature suggests that the compound is relatively stable under normal storage and handling conditions.

To provide a more comprehensive understanding of its thermal behavior, hypothetical data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented in Table 2. These values are representative of what might be expected for a compound of this nature and are intended for illustrative purposes.

ParameterRepresentative ValueTechnique
Onset of Decomposition (T_onset) ~ 285 °CTGA/DSC
Peak Decomposition Temperature (T_peak) ~ 297 °CDSC
Mass Loss at 300 °C > 50%TGA
Enthalpy of Decomposition (ΔH_d) -DSC

Note: The data in this table is illustrative and should be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

Detailed methodologies for the two primary techniques used to assess thermal stability are provided below.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] It is a crucial technique for determining the thermal stability and decomposition profile of a substance.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered this compound into a clean, tared TGA pan (typically aluminum or platinum).[5]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This can be calculated using the tangent method at the point of maximum slope of the mass loss step.[6]

    • Quantify the percentage of mass lost at different temperature intervals.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and decomposition, as well as the enthalpy of these transitions.[7]

Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The resulting DSC thermogram plots heat flow on the y-axis against temperature on the x-axis.

    • The melting point is identified as the onset or peak of the endothermic event. For this compound, melting is accompanied by decomposition, which may appear as a sharp or broad endothermic or exothermic event immediately following or overlapping with the melting endotherm.

    • Integrate the area of the decomposition peak to determine the enthalpy of decomposition (ΔH_d).

Experimental Workflow and Data Interpretation

The logical flow of thermal stability analysis is crucial for obtaining reliable and comprehensive data. The following diagram illustrates a typical workflow.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample Obtain (R)-2-Amino-2- (cyclohexa-1,4-dien-1-yl)acetic acid Grind Grind to a fine powder Sample->Grind Dry Dry under vacuum Grind->Dry TGA Thermogravimetric Analysis (TGA) Dry->TGA DSC Differential Scanning Calorimetry (DSC) Dry->DSC TG_Curve Generate TGA Curve (Mass vs. Temperature) TGA->TG_Curve DSC_Thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Thermogram Analyze_TGA Determine Onset of Decomposition & Mass Loss TG_Curve->Analyze_TGA Analyze_DSC Determine Melting/Decomposition Temperature & Enthalpy DSC_Thermogram->Analyze_DSC Report Compile Thermal Stability Report Analyze_TGA->Report Analyze_DSC->Report

Caption: Workflow for Thermal Stability Analysis.

Signaling Pathways and Biological Context

Currently, there is no direct evidence in the scientific literature linking the thermal stability of this compound to specific signaling pathways or biological activities. The primary relevance of its thermal properties lies in the realm of pharmaceutical manufacturing and quality control, ensuring that the molecule remains intact and does not degrade into potentially harmful byproducts during production and storage.

Conclusion

This compound is a thermally stable compound, with a decomposition temperature reported to be around 297 °C.[2] This high thermal stability is advantageous for its use in pharmaceutical synthesis and formulation. For comprehensive characterization, it is recommended to perform both Thermogravimetric Analysis and Differential Scanning Calorimetry to fully understand its decomposition profile and energetic changes upon heating. The experimental protocols and workflow provided in this guide offer a robust framework for researchers and drug development professionals to assess the thermal stability of this important chiral building block, thereby ensuring the development of safe and stable pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique conformational constraints, conferred by the cyclohexadienyl moiety, make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other pharmacologically active compounds. The stereochemistry at the α-carbon is crucial for biological activity, necessitating precise control during synthesis.

This document provides detailed application notes and protocols for the asymmetric synthesis of the (R)-enantiomer of this amino acid. The primary method described is the Birch reduction of D-phenylalanine, a well-established and efficient method for the dearomatization of aromatic amino acids while retaining the stereochemical integrity of the α-carbon.

Synthetic Strategy: Birch Reduction of D-Phenylalanine

The most direct and commonly cited method for the synthesis of this compound is the Birch reduction of the readily available and enantiomerically pure D-phenylalanine. This reaction employs a dissolving metal reduction in liquid ammonia with an alcohol as a proton source to reduce the aromatic ring to a 1,4-cyclohexadiene.

Logical Workflow of the Birch Reduction

D_Phe D-Phenylalanine Reaction_Setup Reaction Setup: Liquid NH₃, Na metal, Ethanol D_Phe->Reaction_Setup Reduction Birch Reduction (-78 °C to -33 °C) Reaction_Setup->Reduction Quench Quenching (NH₄Cl) Reduction->Quench Workup Work-up and Isolation Quench->Workup Purification Purification (e.g., Ion-exchange chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of the target compound via Birch reduction.

Experimental Protocol: Birch Reduction of D-Phenylalanine

This protocol is based on established principles of the Birch reduction of phenylalanine derivatives. Researchers should exercise caution due to the use of liquid ammonia and alkali metals.

Materials:

  • D-Phenylalanine

  • Anhydrous liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Anhydrous ethanol (EtOH)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Dry ice/acetone bath

  • Three-necked round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel

Procedure:

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask fitted with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel. Ensure all glassware is thoroughly dried.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Condense approximately 100 mL of anhydrous liquid ammonia into the flask per gram of D-phenylalanine.

  • Dissolution of Starting Material:

    • Once the desired volume of liquid ammonia is collected, add D-phenylalanine (1.0 eq) to the flask with stirring. The amino acid may not fully dissolve initially.

  • Addition of Sodium Metal:

    • Carefully add small, freshly cut pieces of sodium metal (2.5-3.0 eq) to the stirring solution. The solution will turn a deep blue color, indicating the presence of solvated electrons. Maintain the temperature at -78 °C.

  • Addition of Proton Source:

    • Slowly add anhydrous ethanol (4.0 eq) dropwise from the dropping funnel to the reaction mixture over 30 minutes. The deep blue color may fade during the addition.

  • Reaction:

    • After the addition of ethanol is complete, allow the reaction to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the blue color. If the color persists, the reaction is likely complete.

  • Quenching:

    • Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color is completely discharged.

  • Work-up and Isolation:

    • Remove the dry ice condenser and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

    • To the remaining residue, add deionized water and adjust the pH to approximately 7 with hydrochloric acid.

    • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

    • The aqueous layer contains the desired product.

  • Purification:

    • The crude amino acid can be purified by ion-exchange chromatography.

    • Alternatively, the product can be isolated by adjusting the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 6-7), which should cause the product to precipitate. The solid can then be collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation

The following table summarizes expected outcomes for the Birch reduction of D-phenylalanine. Note that specific yields and enantiomeric excess can vary based on reaction conditions and purification efficiency.

ParameterExpected ValueNotes
Yield 60-80%Yields can be optimized by careful control of reaction temperature and stoichiometry.
Enantiomeric Excess (ee) >98%The Birch reduction is known to proceed with retention of configuration at the α-carbon.
Diastereomeric Ratio N/AThe reaction creates a single new stereocenter, so diastereomers are not typically formed.
Purity >95%Purity after purification by ion-exchange chromatography or recrystallization.

Alternative Synthetic Strategies

While the Birch reduction is a robust method, other asymmetric strategies could be envisioned for the synthesis of this compound, although they are less direct.

Asymmetric Strecker Synthesis

This approach would involve the enantioselective addition of a cyanide source to an imine derived from cyclohexa-1,4-diene-1-carbaldehyde, followed by hydrolysis of the resulting aminonitrile.

Aldehyde Cyclohexa-1,4-diene-1-carbaldehyde Imine_Formation Imine Formation (with a chiral amine) Aldehyde->Imine_Formation Strecker_Reaction Strecker Reaction (e.g., TMSCN) Imine_Formation->Strecker_Reaction Aminonitrile Diastereomerically enriched α-aminonitrile Strecker_Reaction->Aminonitrile Hydrolysis Nitrile Hydrolysis (Acidic or Basic) Aminonitrile->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: A potential asymmetric Strecker synthesis route.

This method would require the synthesis of the starting aldehyde and careful optimization of the chiral catalyst or auxiliary for the Strecker reaction to achieve high enantioselectivity.

Safety Precautions

  • The Birch reduction involves the use of liquid ammonia, which is a corrosive and toxic gas at room temperature. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

  • Sodium metal is highly reactive and flammable. It reacts violently with water. Handle sodium metal with care, and quench any residual sodium appropriately.

  • Ensure the reaction apparatus is properly assembled to prevent the escape of ammonia gas.

Conclusion

The asymmetric synthesis of this compound is most reliably achieved through the Birch reduction of D-phenylalanine. This method offers high yields and excellent stereochemical control. The provided protocol serves as a detailed guide for researchers in the field. Alternative strategies, such as the asymmetric Strecker synthesis, offer potential avenues for exploration but require more extensive methods development. Careful adherence to safety protocols is paramount when performing these chemical transformations.

Application Notes and Protocols for the Enzymatic Resolution of 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The enantiomers of 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, a non-canonical amino acid, are valuable building blocks in medicinal chemistry and drug discovery. Their stereochemistry can significantly influence pharmacological activity. Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure amino acids.[1][2][3] This document provides a detailed protocol for the kinetic resolution of racemic 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid via lipase-catalyzed hydrolysis of its corresponding ester. Lipases are known to selectively hydrolyze L-amino acid esters in aqueous solutions with high reactivity and selectivity.[4]

Data Presentation

The following table summarizes typical data for the lipase-catalyzed kinetic resolution of various non-canonical amino acid esters, providing an expected range of performance for the target molecule.

Table 1: Performance of Lipases in the Kinetic Resolution of Non-Canonical Amino Acid Esters

Enzyme SourceSubstrateConversion (%)Enantiomeric Excess of Product (ee_p, %)Enantiomeric Excess of Substrate (ee_s, %)E-valueReference
Pseudomonas sp. LipaseN-Acetyl-DL-phenylalanine methyl ester50>99 (L-acid)>99 (D-ester)>200Adapted from[4]
Candida antarctica Lipase BEthyl 2-amino-4-phenylbutanoate4898 (L-acid)92 (D-ester)150Adapted from[5]
Rhizopus sp. LipaseDL-Homophenylalanine methyl ester5095 (L-acid)95 (D-ester)~100Adapted from[4]
Lipase AS 'Amano'Various α-amino acid amidesup to 50up to 99 (acid)up to 99 (amide)>600[6]

Experimental Protocols

This protocol is divided into three main stages:

  • Synthesis of the Racemic Ester Substrate: Preparation of the methyl ester of 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid.

  • Enzymatic Kinetic Resolution: The lipase-catalyzed stereoselective hydrolysis of the racemic ester.

  • Analysis and Work-up: Determination of conversion and enantiomeric excess, followed by separation of the product and unreacted substrate.

Synthesis of Racemic Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate

Materials:

  • Racemic 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspend racemic 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the racemic methyl ester.

  • Confirm the structure and purity by ¹H NMR and ¹³C NMR spectroscopy.

Enzymatic Kinetic Resolution

Materials:

  • Racemic methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate

  • Immobilized Lipase from Pseudomonas cepacia (Amano Lipase PS-IM)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • pH-stat or pH meter with an automated titrator

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Thermostatted reaction vessel

Procedure:

  • To a thermostatted reaction vessel, add phosphate buffer (50 mL).

  • Add the racemic methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate (e.g., 1 g).

  • Add the immobilized lipase (e.g., 20% by weight of the substrate).

  • Stir the suspension at a constant temperature (e.g., 30 °C).

  • Monitor the progress of the reaction by measuring the consumption of NaOH solution required to maintain a constant pH of 7.0. The hydrolysis of the ester produces an acid, causing the pH to drop.

  • The reaction is stopped at approximately 50% conversion, which is indicated by the consumption of 0.5 equivalents of NaOH.

  • Filter the immobilized enzyme. The enzyme can be washed with water and acetone, dried, and reused.

Analysis and Work-up

a) Determination of Conversion and Enantiomeric Excess:

The enantiomeric excess of the resulting L-amino acid and the remaining D-amino acid ester can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Conditions:

  • Column: A suitable chiral stationary phase, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), is recommended for the direct analysis of underivatized amino acids.[7]

  • Mobile Phase: A mixture of methanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) is typically used. The exact composition should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25 °C

b) Separation of L-Amino Acid and D-Amino Acid Ester:

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the unreacted D-ester with tert-butyl methyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the D-ester.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) to precipitate the L-amino acid.

  • Collect the precipitated L-amino acid by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

Experimental Workflow

Enzymatic_Resolution_Workflow cluster_synthesis Substrate Synthesis cluster_resolution Enzymatic Resolution cluster_workup Work-up and Analysis cluster_products Products racemic_acid Racemic 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid esterification Esterification (MeOH, SOCl₂) racemic_acid->esterification racemic_ester Racemic Methyl Ester esterification->racemic_ester resolution Kinetic Resolution (Lipase, pH 7, 30°C) racemic_ester->resolution filtration Filter Enzyme resolution->filtration extraction Extraction (pH 2) filtration->extraction separation Separation extraction->separation analysis Chiral HPLC Analysis separation->analysis l_acid L-Amino Acid separation->l_acid d_ester D-Amino Acid Ester separation->d_ester

Caption: Workflow for the enzymatic resolution of 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid.

Signaling Pathway of Enzyme Action

Enzyme_Action cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products racemic_ester Racemic Ester (L-ester + D-ester) enzyme Lipase racemic_ester->enzyme L-ester binds d_ester Unreacted D-Ester racemic_ester->d_ester D-ester does not react water H₂O enzyme_complex Enzyme-Substrate Complex (Lipase-L-ester) enzyme->enzyme_complex enzyme_complex->enzyme Enzyme regeneration l_acid L-Amino Acid enzyme_complex->l_acid Hydrolysis methanol Methanol enzyme_complex->methanol

Caption: Stereoselective action of lipase on the racemic ester.

References

Application Notes and Protocols for the Incorporation of (R)-(-)-2-(2,5-Dihydrophenyl)glycine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a means to enhance the therapeutic properties of peptides, such as metabolic stability, receptor affinity, and bioavailability.[1] (R)-(-)-2-(2,5-Dihydrophenyl)glycine is a conformationally constrained analog of phenylalanine. Its unique cyclic structure imparts a degree of rigidity to the peptide backbone, which can be advantageous in locking the peptidomimetic into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target. This document provides detailed application notes and protocols for the synthesis and hypothetical biological evaluation of peptidomimetics containing (R)-(-)-2-(2,5-Dihydrophenyl)glycine.

Application Note 1: Solid-Phase Synthesis of a Peptidomimetic Incorporating (R)-(-)-2-(2,5-Dihydrophenyl)glycine

This section outlines a standard protocol for the manual solid-phase peptide synthesis (SPPS) of a hypothetical pentapeptide, Tyr-c[(R)-(-)-2-(2,5-Dihydrophenyl)glycine-Phe-D-Pen]-Pen-NH₂, a somatostatin analog, using Fmoc/tBu chemistry. The constrained nature of (R)-(-)-2-(2,5-Dihydrophenyl)glycine may require optimized coupling conditions to overcome potential steric hindrance.

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS/MS Analysis Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-(R)-(-)-2-(2,5-Dihydrophenyl)glycine-OH, Fmoc-Phe-OH, Fmoc-D-Pen(Trt)-OH, Fmoc-Pen(Trt)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol for Manual SPPS (0.1 mmol scale)
  • Resin Swelling:

    • Place 200 mg of Rink Amide resin in a fritted syringe.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (Example: Fmoc-Pen(Trt)-OH):

    • In a separate vial, dissolve Fmoc-Pen(Trt)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • To monitor the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Iterative Synthesis:

    • Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-D-Pen(Trt)-OH, Fmoc-Phe-OH, Fmoc-(R)-(-)-2-(2,5-Dihydrophenyl)glycine-OH, and Fmoc-Tyr(tBu)-OH.

    • Note for (R)-(-)-2-(2,5-Dihydrophenyl)glycine: Due to potential steric hindrance, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended to ensure complete reaction.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution into a cold centrifuge tube.

    • Wash the resin with an additional 2 mL of the cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to 50 mL of cold diethyl ether.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterization:

    • Confirm the identity and purity of the final peptide using LC-MS/MS.

Application Note 2: Hypothetical Biological Evaluation of a Peptidomimetic containing (R)-(-)-2-(2,5-Dihydrophenyl)glycine

This section presents a hypothetical case study to illustrate the potential biological evaluation of the synthesized peptidomimetic. The data presented here is for illustrative purposes only and is not based on experimental results.

Rationale for Hypothetical Study

Constrained phenylalanine analogs have been shown to modulate the affinity and selectivity of peptides for various receptors, including opioid receptors.[2] Therefore, we hypothesize that the incorporation of (R)-(-)-2-(2,5-Dihydrophenyl)glycine into a known opioid peptide sequence could alter its binding profile. For this hypothetical study, we will evaluate the binding affinity of our synthesized peptidomimetic (Tyr-c[(R)-DHPG-Phe-D-Pen]-Pen-NH₂) and a control peptide (Tyr-c[Phe-Phe-D-Pen]-Pen-NH₂) for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Hypothetical Quantitative Data
Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Control Peptide15.2 ± 2.189.5 ± 7.8250.3 ± 21.4
Test Peptidomimetic5.8 ± 0.9150.2 ± 12.5>1000
(Data is hypothetical and for illustrative purposes only)

The hypothetical data in the table suggests that the incorporation of (R)-(-)-2-(2,5-Dihydrophenyl)glycine leads to a significant increase in affinity for the µ-opioid receptor and a decrease in affinity for the δ- and κ-opioid receptors, thereby improving its selectivity.

Hypothetical Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like our hypothetical peptidomimetic would initiate a downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane Receptor µ-Opioid Receptor (GPCR) G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Ligand Peptidomimetic Agonist Ligand->Receptor PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Ion_Channel->Cellular_Response

Caption: Hypothetical µ-opioid receptor signaling pathway.

The binding of the peptidomimetic agonist to the µ-opioid receptor would lead to the activation of inhibitory G-proteins (Gi/o). This activation would, in turn, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Simultaneously, the activated G-protein subunits can directly modulate ion channels, causing an increase in potassium efflux and a decrease in calcium influx. These combined effects result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to the desired cellular response, such as analgesia.

Conclusion

The incorporation of (R)-(-)-2-(2,5-Dihydrophenyl)glycine into peptidomimetics presents a promising avenue for the development of novel therapeutics with enhanced properties. The provided protocols offer a foundational guide for the synthesis and evaluation of such compounds. While the biological data and signaling pathway presented are hypothetical, they serve to illustrate the potential impact of this unique amino acid and provide a framework for future experimental design. Further research is warranted to explore the full potential of (R)-(-)-2-(2,5-Dihydrophenyl)glycine in peptidomimetic drug discovery.

References

Application Notes and Protocols for Chiral Auxiliaries in Asymmetric α-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific examples of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid being used as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are based on well-established methodologies using structurally analogous or functionally related chiral auxiliaries for the asymmetric synthesis of α-amino acids. These examples are provided to illustrate the potential applications and general experimental procedures that could be adapted for novel, non-proteinogenic amino acid-based chiral auxiliaries.

Introduction to Chiral Auxiliaries in Asymmetric α-Amino Acid Synthesis

The synthesis of enantiomerically pure α-amino acids is of paramount importance in medicinal chemistry and drug development, as the biological activity of peptides and small molecule drugs is often dependent on the stereochemistry of their constituent amino acids. Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The auxiliary, a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

This document details three common strategies for the asymmetric synthesis of α-amino acids using chiral auxiliaries:

  • The Schöllkopf Bis-Lactim Ether Method: Utilizes a chiral auxiliary derived from an amino acid (e.g., valine) to form a chiral glycine enolate equivalent for diastereoselective alkylation.

  • Evans Oxazolidinone Auxiliaries: Employs chiral oxazolidinones to direct the diastereoselective alkylation of an N-acylated glycine moiety.

  • Asymmetric Strecker Synthesis with a Chiral Amine: Uses a chiral amine (e.g., (R)-phenylglycine amide) to induce diastereoselectivity in the synthesis of α-amino nitriles, which are precursors to α-amino acids.

While no specific data exists for this compound, its structure as an (R)-α-amino acid suggests it could potentially be employed in a manner similar to the auxiliaries in the Schöllkopf or Strecker methodologies.

Application Note 1: The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a reliable technique for the asymmetric synthesis of α-amino acids.[1][2] It involves the use of a bis-lactim ether, typically prepared from glycine and a chiral amino acid like L-valine, which serves as the chiral auxiliary.[2][3] Deprotonation of the glycine unit generates a chiral, conformationally locked enolate. The bulky side chain of the valine auxiliary shields one face of the enolate, leading to highly diastereoselective alkylation upon reaction with an electrophile.[1] Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired α-amino acid as its methyl ester with high enantiomeric purity.[1][2]

Experimental Protocol: Diastereoselective Alkylation of the Schöllkopf Auxiliary

This protocol describes the diastereoselective alkylation of the (R)-valine-derived bis-lactim ether.

Materials:

  • (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's auxiliary)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting orange-red solution at -78 °C for 15 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product.

  • The crude product can be purified by silica gel chromatography.

Cleavage of the Auxiliary: The purified alkylated bis-lactim ether is then hydrolyzed with dilute aqueous acid (e.g., 0.1 M HCl) to yield the methyl ester of the new α-amino acid and the recoverable valine methyl ester.

Quantitative Data:
Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)Reference
Benzyl bromide>95%~90%[1][2]
Methyl iodide>95%~95%[1]
Allyl bromide>95%~85%[2]

Diagram:

Schollkopf_Workflow Aux Schöllkopf Auxiliary ((R)-bis-lactim ether) Enolate Chiral Enolate Formation Aux->Enolate  n-BuLi, THF, -78°C Alkylation Diastereoselective Alkylation Enolate->Alkylation  R-X Product Alkylated Auxiliary Alkylation->Product Cleavage Acidic Hydrolysis Product->Cleavage AminoAcid Enantiopure α-Amino Acid (as methyl ester) Cleavage->AminoAcid RecoveredAux Recovered Auxiliary (Valine methyl ester) Cleavage->RecoveredAux Evans_Pathway cluster_main Asymmetric Alkylation Pathway AcylOx N-Acyl Oxazolidinone (Glycine Adduct) Enolate (Z)-Enolate Formation AcylOx->Enolate  Base (e.g., NaHMDS)  THF, -78°C Alkylation Diastereoselective Alkylation Enolate->Alkylation  Electrophile (R-X) Product Alkylated Product Alkylation->Product Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Product->Cleavage FinalProduct Enantiopure α-Amino Acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux Strecker_Logic Aldehyde Aldehyde (R¹-CHO) Imine Chiral Imine Formation Aldehyde->Imine Auxiliary Chiral Auxiliary ((R)-Phenylglycine Amide) Auxiliary->Imine Cyanide Cyanide Addition (NaCN) Imine->Cyanide Equilibrium Diastereomeric Mixture in Solution (Equilibrating) Cyanide->Equilibrium Crystallization Crystallization-Induced Asymmetric Transformation Equilibrium->Crystallization Product Diastereomerically Pure α-Amino Nitrile (Solid) Crystallization->Product Hydrolysis Hydrolysis (HCl, heat) Product->Hydrolysis AminoAcid Enantiopure α-Amino Acid Hydrolysis->AminoAcid

References

Application of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid in Antibiotic Synthesis: A Chemoenzymatic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Semisynthetic β-lactam antibiotics, particularly cephalosporins, remain a cornerstone of antibacterial therapy. Modification of the C-7 side chain of the cephalosporin nucleus is a proven strategy to enhance antibacterial activity, broaden the spectrum, and overcome resistance mechanisms. This application note details the potential use of the non-proteinogenic amino acid, (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, as a novel side chain precursor in the synthesis of new cephalosporin derivatives. The focus is on a chemoenzymatic approach, which offers a greener and more efficient alternative to purely chemical methods.

This compound is a structural analog of D-phenylglycine, the side chain of the widely used antibiotic cephalexin. The introduction of the cyclohexadienyl moiety is a promising strategy for creating new cephalosporins with potentially improved pharmacological properties. This document provides a generalized framework and experimental protocols for the enzymatic acylation of a cephalosporin nucleus with this novel side chain, based on established methods for similar transformations.

Chemoenzymatic Synthesis of Novel Cephalosporins

The synthesis of new cephalosporins using this compound can be achieved through a kinetically controlled enzymatic acylation of a suitable cephalosporin nucleus, such as 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). This reaction is typically catalyzed by an immobilized penicillin G acylase (PGA).

Logical Workflow for Novel Cephalosporin Synthesis

cluster_0 Side Chain Preparation cluster_1 Core Nucleus cluster_2 Enzymatic Coupling cluster_3 Product Isolation & Purification A (R)-2-Amino-2- (cyclohexa-1,4-dien-1-yl)acetic acid B Activation (e.g., Methyl Ester Formation) A->B Chemical Synthesis E Kinetically Controlled Acylation B->E C 7-ADCA (Cephalosporin Nucleus) C->E D Immobilized Penicillin G Acylase D->E F Novel Cephalosporin Derivative E->F G Purification (e.g., Crystallization, Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H

Caption: General workflow for the chemoenzymatic synthesis of a novel cephalosporin.

Quantitative Data from Analogous Syntheses

The following tables summarize typical reaction parameters and outcomes for the enzymatic synthesis of cephalexin, which serves as a model for the synthesis of cephalosporins with this compound. These values provide a starting point for optimization.

Table 1: Reaction Conditions for Enzymatic Cephalexin Synthesis

ParameterTypical RangeReference
EnzymeImmobilized Penicillin G AcylaseGeneric
Cephalosporin Nucleus7-ADCAGeneric
Acyl DonorD-Phenylglycine Methyl Ester (PGME)Generic
pH6.0 - 7.5
Temperature (°C)10 - 30Generic
Substrate Concentration (mM)50 - 200Generic
Enzyme Loading (U/g 7-ADCA)500 - 2000Generic
Reaction Time (h)2 - 8Generic

Table 2: Performance Metrics for Enzymatic Cephalexin Synthesis

MetricReported ValueReference
Conversion of 7-ADCA (%)> 95
Synthesis/Hydrolysis (S/H) Ratio2.5 - 4.0Generic
Product Yield (%)85 - 95Generic
Productivity (g/L/h)20 - 50Generic

Experimental Protocols

The following are generalized protocols for the chemoenzymatic synthesis of a novel cephalosporin. Note: These protocols are based on the synthesis of cephalexin and should be optimized for this compound and its activated derivatives.

Protocol 1: Activation of this compound (Esterification)
  • Dissolution: Suspend this compound in an appropriate alcohol (e.g., methanol).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at a controlled temperature (e.g., 0 °C).

  • Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

  • Purification: Purify the resulting ester by crystallization or column chromatography.

  • Characterization: Confirm the structure of the activated side chain by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Enzymatic Acylation of 7-ADCA
  • Reaction Setup: In a temperature-controlled vessel, dissolve 7-ADCA and the activated this compound derivative in a suitable buffer (e.g., phosphate buffer, pH 6.5).

  • Enzyme Addition: Add the immobilized penicillin G acylase to the reaction mixture.

  • Reaction Monitoring: Maintain the pH of the reaction mixture at the desired setpoint using a pH-stat by the controlled addition of an acid or base. Monitor the progress of the reaction by HPLC, quantifying the consumption of reactants and the formation of the product.

  • Reaction Termination: Once the maximum product concentration is reached, stop the reaction by filtering off the immobilized enzyme.

  • Product Isolation: Adjust the pH of the filtrate to the isoelectric point of the novel cephalosporin to induce precipitation.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or chromatography.

  • Analysis: Characterize the final product by NMR, MS, and determine its purity by HPLC.

Experimental Workflow for Enzymatic Acylation

A Prepare buffered solution of 7-ADCA and activated side chain B Add immobilized Penicillin G Acylase A->B C Maintain constant pH and temperature B->C D Monitor reaction progress by HPLC C->D E Filter to remove enzyme D->E F Adjust pH to isoelectric point E->F G Precipitate and collect product F->G H Wash, dry, and purify G->H I Characterize final product H->I

Caption: Step-by-step workflow for the enzymatic synthesis of a novel cephalosporin.

Mechanism of Action of β-Lactam Antibiotics

The anticipated mechanism of action of a novel cephalosporin derived from this compound would be consistent with other β-lactam antibiotics. These antibiotics inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.

Inhibition of Bacterial Cell Wall Synthesis

cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Protein (PBP) (Transpeptidase) CW Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CW Catalyzes cross-linking InactivePBP Acylated PBP (Inactive) PBP->InactivePBP PG Peptidoglycan Precursors PG->PBP Binds to Ceph Novel Cephalosporin (β-Lactam Ring) Ceph->PBP Irreversibly acylates NoCW Inhibition of Cell Wall Synthesis InactivePBP->NoCW Lysis Bacterial Cell Lysis NoCW->Lysis

Caption: Mechanism of action of β-lactam antibiotics targeting penicillin-binding proteins.

Conclusion

The chemoenzymatic synthesis of novel cephalosporins using this compound as a side chain precursor represents a promising avenue for the development of new antibiotics. The protocols and data presented, based on analogous and well-established processes, provide a solid foundation for researchers to explore this and other novel side chains. This approach, leveraging the specificity and efficiency of enzymes like penicillin G acylase, aligns with the principles of green chemistry and offers a powerful tool in the ongoing fight against antibiotic resistance. Further research and optimization are necessary to determine the specific reaction kinetics, yields, and ultimately, the biological activity of the resulting novel cephalosporin derivatives.

Application Notes and Protocols for N-Protection Strategies of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common N-protection strategies for the non-proteinogenic amino acid (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. The selection of an appropriate N-protecting group is critical for the successful synthesis of peptides and other complex molecular architectures. This document details the application and protocols for three of the most widely used protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The information presented is intended to guide researchers in selecting the optimal protection strategy based on the chemical compatibility of their synthetic route.

tert-Butoxycarbonyl (Boc) Protection Strategy

The Boc group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry.[1][2] It is characterized by its stability to a wide range of nucleophiles and basic conditions while being readily removable under acidic conditions.[3] This acid lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O).[2][4] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_mol This compound reagent1 Boc₂O, Base (e.g., NaOH, TEA, DMAP) Solvent (e.g., THF, Dioxane, Water) start_mol->reagent1 boc_product N-Boc Protected Amino Acid reagent2 Strong Acid (e.g., TFA in DCM, HCl in Methanol) boc_product->reagent2 Deprotection reagent1->boc_product Protection final_mol Deprotected Amino Acid reagent2->final_mol

Caption: General workflow for N-Boc protection and deprotection.

Experimental Protocols

Protocol 1.1: N-Boc Protection using Di-tert-butyl Dicarbonate (Boc₂O)

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH) or Triethylamine (TEA)

    • Tetrahydrofuran (THF) or Dioxane

    • Water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve the amino acid (1.0 eq) in a mixture of THF (or dioxane) and water at 0 °C.

    • Add sodium hydroxide (1.1 eq) and stir until the amino acid is fully dissolved.

    • Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the solution.[2]

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to ~3 using 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

    • Evaporate the solvent under reduced pressure to yield the N-Boc protected amino acid.

Protocol 1.2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • N-Boc protected amino acid

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the N-Boc protected amino acid in DCM (approx. 0.1-0.2 M concentration).[6]

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA) dropwise (typically 25-50% v/v solution in DCM).[1][5] The reaction is often rapid.[5]

    • Stir the mixture at room temperature for 1-2 hours.[5]

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Evaporate the solvent and excess TFA under reduced pressure to obtain the deprotected amino acid as its TFA salt.

    • The crude product can be used directly or purified further if necessary.

Data Summary: Boc Protection
ParameterProtectionDeprotection
Primary Reagent Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) or HCl[5]
Stoichiometry 1.1-1.2 eqExcess (e.g., 25-50% v/v solution)[5]
Solvent THF/Water, Dioxane/Water, Acetonitrile[5]Dichloromethane (DCM), Ethyl Acetate[5]
Base/Acid NaOH, NaHCO₃, DMAP[5]Trifluoroacetic acid (TFA)[2]
Temperature 0 °C to Room Temperature0 °C to Room Temperature[5]
Reaction Time 12-24 hours1-12 hours[5]
Typical Yield High (>90%)Quantitative
Byproducts t-butanol, CO₂[2]Isobutylene, CO₂[2]

Benzyloxycarbonyl (Cbz) Protection Strategy

The Benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group, foundational to peptide synthesis.[7] It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8] The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which produces toluene and carbon dioxide as benign byproducts.[7][9] This cleavage method makes the Cbz group orthogonal to both Boc and Fmoc protection.[10]

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_mol This compound reagent1 Benzyl Chloroformate (Cbz-Cl) Base (e.g., Na₂CO₃) Aqueous Dioxane start_mol->reagent1 cbz_product N-Cbz Protected Amino Acid reagent2 Catalytic Hydrogenolysis (H₂, Pd/C) Methanol or Ethanol cbz_product->reagent2 Deprotection reagent1->cbz_product Protection final_mol Deprotected Amino Acid reagent2->final_mol

Caption: General workflow for N-Cbz protection and deprotection.

Experimental Protocols

Protocol 2.1: N-Cbz Protection using Benzyl Chloroformate (Cbz-Cl)

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

    • Dioxane or THF, and Water

    • Diethyl ether

    • 1M Hydrochloric acid (HCl)

    • Round-bottom flask, magnetic stirrer, addition funnel

  • Procedure:

    • Dissolve the amino acid (1.0 eq) in 1M Na₂CO₃ aqueous solution in a round-bottom flask and cool to 0 °C.

    • Add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise while vigorously stirring. Maintain the temperature at 0 °C.

    • Control the pH of the reaction to be between 8 and 10.[8]

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove excess Cbz-Cl.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl, which should precipitate the product.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Evaporate the solvent under reduced pressure to obtain the N-Cbz protected amino acid.

Protocol 2.2: N-Cbz Deprotection via Catalytic Hydrogenolysis

  • Materials:

    • N-Cbz protected amino acid

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite

  • Procedure:

    • Dissolve the N-Cbz protected amino acid in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

    • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent (MeOH or EtOH).

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amino acid.

Data Summary: Cbz Protection
ParameterProtectionDeprotection
Primary Reagent Benzyl Chloroformate (Cbz-Cl)[8]H₂ gas, 10% Palladium on Carbon (Pd/C)[7]
Stoichiometry 1.1-1.5 eq5-10 mol% catalyst
Solvent Dioxane/Water, THF/WaterMethanol, Ethanol, Ethyl Acetate
Base/Acid Na₂CO₃, NaHCO₃[8]Neutral (Catalytic)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4-16 hours2-16 hours
Typical Yield High (>85%)Quantitative
Byproducts Benzyl alcohol, CO₂, HClToluene, CO₂[7]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategy

The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS).[11][12] Its key feature is its lability to mild basic conditions, typically a solution of a secondary amine like piperidine.[13] This is in direct contrast to the acid-labile Boc group, forming the basis of the highly successful orthogonal Fmoc/tBu protection strategy.[11] The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to minimize side reactions.[11]

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_mol This compound reagent1 Fmoc-OSu Base (e.g., NaHCO₃) Aqueous Dioxane or Acetone start_mol->reagent1 fmoc_product N-Fmoc Protected Amino Acid reagent2 Mild Base (e.g., 20% Piperidine in DMF) fmoc_product->reagent2 Deprotection reagent1->fmoc_product Protection final_mol Deprotected Amino Acid reagent2->final_mol

Caption: General workflow for N-Fmoc protection and deprotection.

Experimental Protocols

Protocol 3.1: N-Fmoc Protection using Fmoc-OSu

  • Materials:

    • This compound

    • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

    • Dioxane or Acetone, and Water

    • Diethyl ether

    • 1M Hydrochloric acid (HCl)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[11]

    • Cool the solution to 0 °C.

    • Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone with vigorous stirring.[11]

    • Allow the reaction to warm to room temperature and stir for 4-8 hours or overnight.[11]

    • Monitor the reaction by TLC.

    • Once complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[11]

    • Acidify the aqueous layer to pH 2-3 with dilute HCl to precipitate the N-Fmoc amino acid.[11]

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract with an organic solvent like ethyl acetate.

Protocol 3.2: N-Fmoc Deprotection using Piperidine

  • Materials:

    • N-Fmoc protected amino acid

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the N-Fmoc protected amino acid in DMF.

    • Add piperidine to create a 20% (v/v) solution.[14]

    • Stir the mixture at room temperature. The deprotection is usually very fast, often complete within 30 minutes.[11]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, the solvent can be removed under high vacuum.

    • The resulting free amine is often used immediately in the next synthetic step (e.g., peptide coupling) without extensive purification. The main byproduct is a dibenzofulvene-piperidine adduct.[13]

Data Summary: Fmoc Protection
ParameterProtectionDeprotection
Primary Reagent Fmoc-OSu or Fmoc-Cl[11]Piperidine[13]
Stoichiometry 1.05-1.1 eqExcess (20-50% v/v solution)[13]
Solvent Dioxane/Water, Acetone/Water[11]N,N-Dimethylformamide (DMF)[13]
Base/Acid NaHCO₃, Na₂CO₃[11]Piperidine (a mild organic base)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4-16 hours5-30 minutes
Typical Yield High (>90%)[15]Quantitative
Byproducts N-hydroxysuccinimide (HOSu)Dibenzofulvene-piperidine adduct, CO₂[11]

Orthogonal Protection Strategies

The true power of these protecting groups lies in their mutual orthogonality, which allows for the selective deprotection of one group while others remain intact. This is the fundamental principle enabling complex, multi-step syntheses, especially in solid-phase peptide synthesis.[16]

  • Boc Group: Removed by strong acid (e.g., TFA). Stable to base and hydrogenolysis.

  • Cbz Group: Removed by hydrogenolysis. Stable to mild acid and base.

  • Fmoc Group: Removed by mild base (e.g., piperidine). Stable to acid and hydrogenolysis.[12]

Orthogonality ProtectedAA N-Protected Amino Acid Boc Cbz Fmoc Acid Strong Acid (TFA) ProtectedAA:boc->Acid Cleaved ProtectedAA:cbz->Acid Stable ProtectedAA:fmoc->Acid Stable H2 Hydrogenolysis (H₂, Pd/C) ProtectedAA:boc->H2 Stable ProtectedAA:cbz->H2 Cleaved ProtectedAA:fmoc->H2 Stable Base Mild Base (Piperidine) ProtectedAA:boc->Base Stable ProtectedAA:cbz->Base Stable ProtectedAA:fmoc->Base Cleaved Deprotection Deprotection Conditions

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.

Choosing the correct strategy depends on the overall synthetic plan. For SPPS, the Fmoc group is standard for α-amine protection.[14] For solution-phase synthesis, Boc and Cbz are more common, with the choice depending on the presence of other functional groups in the molecule (e.g., double bonds that are incompatible with catalytic hydrogenolysis for Cbz removal).[7]

References

Application Notes and Protocols for Peptide Coupling with (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is a non-proteinogenic amino acid characterized by significant steric hindrance around its α-carbon. This structural feature poses a challenge for its efficient incorporation into peptide chains using standard coupling methodologies. The bulky cyclohexadienyl group can impede the approach of the nucleophilic amine, leading to slow reaction rates, incomplete coupling, and an increased risk of racemization at the activated carboxyl group.[1]

This document provides a detailed guide to selecting appropriate coupling reagents and optimized protocols to successfully incorporate this sterically hindered amino acid into peptide sequences, ensuring high yields and maintaining stereochemical integrity. The diene moiety within the side chain is generally stable under standard peptide synthesis conditions.

2. Challenges in Coupling Sterically Hindered Amino Acids

  • Steric Hindrance: The primary obstacle is the physical bulk of the amino acid side chain, which slows the kinetics of peptide bond formation.[1]

  • Incomplete Reactions: Sluggish reactions can lead to incomplete coupling, resulting in deletion sequences in the target peptide.[1]

  • Racemization: To overcome slow kinetics, more forceful conditions or longer reaction times may be employed, which increases the risk of epimerization. The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can readily racemize in the presence of a base.[2]

3. Recommended Coupling Reagents

For challenging couplings involving sterically hindered residues, high-reactivity onium salt-based reagents are strongly recommended over standard carbodiimide reagents like DCC or DIC.[1] The most effective reagents are those that form highly reactive activated esters in situ, leading to rapid bond formation and minimizing racemization.[3]

Data Presentation: Comparison of Recommended Coupling Reagents

Reagent ClassReagent NameKey Features & AdvantagesPotential Disadvantages
Aminium/Uronium HATU Highest Reactivity: Generally considered the gold standard for difficult couplings due to the HOAt active ester, which accelerates the reaction and suppresses racemization.[4]Can cause guanidinylation of the N-terminus if used in large excess.[5] Benzotriazole-based reagents are potentially explosive.[6]
COMU High Reactivity & Safety: Reactivity is comparable to HATU.[6] Based on OxymaPure, it is a safer, non-explosive alternative.[7][8] By-products are water-soluble, simplifying purification.[9]Higher cost compared to older reagents.
HBTU/TBTU Effective & Economical: Good reactivity for many standard and moderately hindered couplings.[10]Less effective than HATU for severely hindered residues. Can cause guanidinylation.[10] Benzotriazole-based and potentially explosive.[6]
Phosphonium PyAOP Very High Reactivity: Excellent for hindered couplings and fragment condensation.[3] Does not cause guanidinylation side reactions.[6]Higher cost.
PyBOP High Reactivity & Clean Reaction: A strong coupling reagent that is a non-carcinogenic replacement for BOP.[11] Does not cause guanidinylation.[12]Less reactive than PyAOP or HATU for the most extreme cases.[3]

4. Experimental Protocols

The following protocols are optimized for the coupling of sterically hindered amino acids like this compound in solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving the highest coupling efficiency with severely hindered amino acids.[4]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (1 eq.) in DMF (10 mL/g resin) for 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in anhydrous DMF.[2] Add DIPEA (8 eq.).[2]

  • Pre-activation: Gently swirl the activation mixture and allow it to stand for 1-5 minutes at room temperature.[2][13]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for 45-90 minutes. For extremely difficult couplings, the reaction time can be extended or a second coupling can be performed.[2]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction or perform a second coupling.[13]

  • Washing: Once the reaction is complete, filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and by-products.

Protocol 2: COMU-Mediated Coupling

This protocol provides a safer, high-efficiency alternative to HATU.[8][9]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (1 eq.) in DMF (10 mL/g resin) for 30 minutes.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in anhydrous DMF.[9]

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.[9]

  • Coupling Reaction: Add the activated solution to the resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.[14]

  • Monitoring: Check for reaction completion using the Kaiser test. If the coupling is incomplete, a second coupling is recommended.

  • Washing: Filter and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

5. Visualizations

PeptideCouplingWorkflow cluster_activation Activation Step Resin Resin-Peptide-NH2 Coupling Coupling Reaction Resin->Coupling Add to Resin Activation Activate Amino Acid: AA-COOH + Reagent + Base Activation->Coupling Add Activated AA Wash Wash Resin Coupling->Wash Kaiser Kaiser Test Wash->Kaiser Complete Proceed to Next Cycle Kaiser->Complete Negative Recouple Incomplete: Recouple or Cap Kaiser->Recouple Positive

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

HATU_Mechanism AA_COOH R-COOH (Amino Acid) AA_COO R-COO- (Carboxylate) AA_COOH->AA_COO + Base ActiveEster R-CO-OAt (Highly Reactive Ester) AA_COO->ActiveEster + HATU HATU HATU NewPeptide New Peptide Bond ActiveEster->NewPeptide + Peptide-NH2 TMU Tetramethylurea (Byproduct) ActiveEster->TMU - Byproduct PeptideNH2 Peptide-NH2 Base DIPEA

References

Application Notes and Protocols: Synthesis of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid methyl ester hydrochloride, also known as D-2,5-Dihydrophenylglycine methyl ester hydrochloride, is a non-proteinogenic amino acid derivative. It is recognized as a known impurity in the production of the first-generation cephalosporin antibiotic, Cefradine. The synthesis of this compound is of significant interest for its use as a reference standard in impurity profiling and quality control of Cefradine, ensuring the safety and efficacy of the pharmaceutical product. This document provides a detailed protocol for a two-step synthesis of this compound methyl ester hydrochloride, commencing with the Birch reduction of D-phenylglycine, followed by esterification.

Data Presentation

The following table summarizes the key quantitative parameters for the two-step synthesis of the target compound.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Birch ReductionD-2-Aminophenylacetic acidSodium metal, WaterLiquid Ammonia, Water-25 to -50Not SpecifiedHigh
2EsterificationThis compoundTrimethylchlorosilane (TMSCl)MethanolRoom Temperature12 - 24Good to Excellent

Experimental Protocols

Step 1: Synthesis of this compound

This procedure is based on the Birch reduction of D-2-aminophenylacetic acid.[1]

Materials:

  • D-2-Aminophenylacetic acid

  • Sodium metal

  • Liquid ammonia

  • Water

  • Sulfuric acid or Hydrochloric acid for pH adjustment

  • Reaction vessel equipped for low-temperature reactions

Procedure:

  • In a reaction vessel cooled to a temperature between -25°C and -50°C, prepare a mixture of liquid ammonia and water. The weight ratio of liquid ammonia to water should be in the range of 65:35 to 82:18.[1]

  • For each mole of D-2-aminophenylacetic acid, use between 3 to 5.5 kg of the liquid ammonia and water mixture.[1]

  • Add the D-2-aminophenylacetic acid to the cooled solvent mixture.

  • Gradually add more than one molar equivalent of metallic sodium to the reaction mixture.

  • Allow the reaction to proceed until completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, gradually raise the temperature of the reaction vessel to evaporate the liquid ammonia. The ammonia can be recovered for reuse.

  • Filter the remaining aqueous reaction mixture to remove any water-insoluble materials, resulting in a clear filtrate.

  • Adjust the pH of the aqueous solution by adding an acidic substance, such as sulfuric acid or hydrochloric acid. This will precipitate the crude this compound as white crystals.[1]

  • Collect the crystals by filtration and wash with a suitable solvent.

  • The crude product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound methyl ester hydrochloride

This procedure employs a convenient esterification method using trimethylchlorosilane (TMSCl) in methanol.[2][3]

Materials:

  • This compound

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Methanol, anhydrous

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Place the this compound (1 molar equivalent) in a dry round bottom flask.

  • Slowly add freshly distilled trimethylchlorosilane (2 molar equivalents) to the flask while stirring with a magnetic stirrer.[2]

  • To the resulting mixture, add anhydrous methanol (a sufficient amount to create a solution or a stirrable suspension, typically 8-10 volumes).[3]

  • Stir the resulting solution or suspension at room temperature.[3]

  • Monitor the reaction for completion using TLC. The reaction time is typically between 12 to 24 hours.[2][3]

  • Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the crude this compound methyl ester hydrochloride.

  • The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Birch Reduction cluster_step2 Step 2: Esterification start_material_1 D-2-Aminophenylacetic acid reaction_1 Reaction at -25 to -50°C start_material_1->reaction_1 reagents_1 Sodium Metal Water reagents_1->reaction_1 solvent_1 Liquid Ammonia solvent_1->reaction_1 workup_1 Ammonia Evaporation Filtration Acidification (pH adjustment) reaction_1->workup_1 intermediate This compound workup_1->intermediate reaction_2 Reaction at Room Temperature (12-24h) intermediate->reaction_2 reagents_2 Trimethylchlorosilane (TMSCl) reagents_2->reaction_2 solvent_2 Methanol solvent_2->reaction_2 workup_2 Concentration (Rotary Evaporation) reaction_2->workup_2 final_product This compound methyl ester hydrochloride workup_2->final_product

Caption: Experimental workflow for the synthesis of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of crude (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often happens if the solution is too concentrated, cooled too quickly, or if impurities are present. Here are several strategies to induce crystallization:

  • Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. A slower cooling process provides molecules with sufficient time to orient themselves into a crystal lattice.

  • Dilute the Solution: The solution might be too supersaturated. Reheat the mixture and add a small amount of the "good" solvent until the oil redissolves. Then, allow it to cool slowly.[1]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solvent System Adjustment: The chosen solvent system may not be optimal. Try experimenting with different solvent ratios or entirely new solvent systems.[2]

Q2: No crystals have formed even after extended cooling. What are the next steps?

A2: A lack of crystal formation suggests that the solution is not sufficiently supersaturated or that crystallization is being inhibited.

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the amino acid and then attempt to cool and crystallize again.[1][2]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a "poor" or "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling.

  • Check for Impurities: Certain impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization.[3]

  • pH Adjustment: Since amino acids are zwitterionic, the pH of the solution can significantly impact solubility and crystallization.[4][5][6][7] Ensure that the pH is near the isoelectric point of the amino acid to minimize its solubility in the crystallization medium.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Premature Crystallization: If the solution cools and crystals form before you can filter out any insoluble impurities, you will lose product. Ensure your filtration of the hot solution is done quickly.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath or refrigerator can improve the yield.

  • Washing with Inappropriate Solvent: When washing the collected crystals, use a minimal amount of ice-cold "poor" solvent to avoid redissolving the product.

Q4: How do I select an appropriate solvent system for recrystallization?

A4: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For amino acids, polar solvents or aqueous-organic mixtures are often effective.[8]

  • Single Solvent System: Common choices include water, ethanol, or isopropanol.

  • Binary Solvent System: A "good" solvent (in which the compound is soluble) is paired with a "poor" solvent (in which the compound is insoluble).[2] Common pairs for amino acid derivatives include ethanol/water, methanol/ether, and ethyl acetate/hexane.[2]

  • Trial and Error: The best approach is to test the solubility of a small amount of your crude product in various solvents to identify a suitable system.

Experimental Protocol: Recrystallization of this compound

This is a generalized protocol that should be optimized for the specific characteristics of your crude material.

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a small amount of different solvents or solvent mixtures to each tube.

    • Observe the solubility at room temperature and upon heating.

    • The ideal solvent system will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen "good" solvent in small portions while heating and stirring until the compound is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Due to the lack of specific published solubility data for this compound, the following table is a template for researchers to record their experimental findings and optimize the recrystallization process. An example with hypothetical data for a generic amino acid is provided for illustration.

Table 1: Recrystallization Solvent System Optimization

Experiment IDSolvent System (v/v)g Crude / 100 mL Solvent (at boiling)Crystal AppearanceYield (%)Purity (%)
Your Data
Example 1 Ethanol/Water (80:20)15.2Fine white needles8598.5
Example 2 Isopropanol8.5Small plates7899.1
Example 3 Acetone/Hexane (50:50)12.1Amorphous solid9295.3

Mandatory Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum amount of hot 'good' solvent start->dissolve add_antisolvent Add 'poor' anti-solvent until cloudy dissolve->add_antisolvent clarify Add a few drops of 'good' solvent to clarify add_antisolvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool further in an ice bath/refrigerator cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end Purified Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization decision decision action action start Recrystallization Issue oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No action_slow_cool 1. Slow down cooling rate 2. Dilute the solution 3. Scratch flask/add seed crystal oiling_out->action_slow_cool Yes low_yield Low Yield? no_crystals->low_yield No action_concentrate 1. Increase concentration 2. Add an anti-solvent 3. Check for impurities/adjust pH no_crystals->action_concentrate Yes action_optimize_solvent 1. Use minimum hot solvent 2. Ensure complete cooling 3. Wash with ice-cold solvent low_yield->action_optimize_solvent Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Optimizing the Birch Reduction of D-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Birch reduction of D-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Birch reduction of D-phenylglycine?

The primary challenges in the Birch reduction of D-phenylglycine are controlling the regioselectivity of the reduction, preventing over-reduction to the fully saturated ring, and minimizing side reactions involving the amino and carboxylic acid functional groups. Furthermore, the strongly basic conditions of the reaction can lead to racemization at the chiral center.

Q2: Why is my yield of the desired 1,4-dihydro-D-phenylglycine derivative consistently low?

Low yields are a common issue. The desired 1,4-dihydro product is often a minor isomer in the Birch reduction of phenylalanine derivatives.[1][2] The major product is typically the 2,5-dihydro isomer. Several factors can contribute to low yields, including suboptimal reaction conditions, the presence of moisture, and competing side reactions.

Q3: What are the most common side reactions to be aware of?

Common side reactions include:

  • Over-reduction: The desired diene can be further reduced to a tetrahydrophenylglycine or even a cyclohexylglycine derivative.

  • Dimerization: Radical intermediates formed during the reaction can dimerize.

  • Reactions of functional groups: The unprotected amino and carboxylic acid groups can react with the alkali metal, leading to undesired byproducts.

Q4: Is it necessary to protect the amino and carboxylic acid groups of D-phenylglycine?

Yes, protecting both the amino and carboxylic acid groups is highly recommended to improve the yield and minimize side reactions. The free amino group can be deprotonated by the strong base, and the carboxylic acid will be deprotonated to form a carboxylate, which can affect the course of the reaction.

Q5: Which protecting groups are suitable for the Birch reduction of D-phenylglycine?

  • For the amino group: Carbamate protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used.[3] These groups are generally stable under Birch reduction conditions.

  • For the carboxylic acid group: Esterification, for example, to a methyl or ethyl ester, is a common strategy. This prevents the formation of the carboxylate anion and can improve solubility in the reaction medium.

Q6: How can I minimize racemization of the chiral center?

Racemization is a significant risk due to the strongly basic reaction conditions.[4] To minimize it:

  • Use the lowest possible reaction temperature.

  • Keep the reaction time as short as possible.

  • Employ protecting groups on the amino and carboxylic acid functionalities, as these can help to reduce the acidity of the alpha-proton.[5]

  • Careful work-up under non-harsh conditions is also crucial.[5]

Q7: How can I monitor the progress of the reaction?

Monitoring a Birch reduction can be challenging. Thin-layer chromatography (TLC) can be used, but quenching an aliquot of the reaction mixture is necessary before analysis. The disappearance of the characteristic deep blue color of the solvated electrons indicates the consumption of the alkali metal, which can signal the end of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material - Inactive alkali metal (oxidized surface).- Presence of moisture or other protic impurities.- Insufficient amount of reducing agent.- Use freshly cut, clean alkali metal.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use a sufficient excess of the alkali metal (typically 2.5-3 equivalents).
Low yield of the desired dihydro-D-phenylglycine derivative - Suboptimal reaction conditions (metal, proton source, temperature).- Formation of isomeric dienes as major products.- Over-reduction of the desired product.- Lithium generally gives better yields than sodium.[6] - Use tert-butanol as the proton source, as it is less acidic than ethanol and can sometimes lead to better selectivity.- Run the reaction at -78°C.- Carefully control the reaction time to avoid over-reduction.
Formation of a significant amount of fully reduced (cyclohexyl) product - Excessive amount of alkali metal.- Prolonged reaction time.- Absence of a suitable proton source.- Use a controlled amount of the alkali metal.- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Ensure an adequate amount of a proton source like tert-butanol is present.
Presence of polymeric or tar-like materials - Dimerization or polymerization of reaction intermediates.- Reaction temperature is too high.- Maintain a low reaction temperature (-78°C).- Ensure rapid and efficient stirring to minimize localized high concentrations of intermediates.
Racemization of the D-phenylglycine derivative - Prolonged exposure to strongly basic conditions.- Deprotonation of the α-proton.- Minimize reaction time.- Use N- and O-protected derivatives to reduce the acidity of the α-proton.- Perform the work-up at low temperatures and avoid strongly acidic or basic conditions.
Difficult purification of the product - Presence of multiple isomers and byproducts.- Use column chromatography on silica gel for purification. A gradient elution system may be necessary to separate the different dihydro-isomers. Recrystallization may also be an option for crystalline products.

Experimental Protocols

General Protocol for the Birch Reduction of N-Boc-D-phenylglycine Methyl Ester

  • Preparation: In a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, add a solution of N-Boc-D-phenylglycine methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Ammonia Condensation: Cool the flask to -78°C using a dry ice/acetone bath and condense anhydrous ammonia into the flask.

  • Addition of Proton Source: Add anhydrous tert-butanol (4 equivalents) to the reaction mixture.

  • Addition of Alkali Metal: Add small pieces of freshly cut lithium wire (2.5 equivalents) portion-wise to the stirred solution. The solution should turn a deep blue color, indicating the formation of solvated electrons.

  • Reaction: Stir the reaction at -78°C. Monitor the reaction by TLC (quenching an aliquot with ammonium chloride before running the plate).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Work-up: Allow the ammonia to evaporate under a stream of nitrogen. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Alkali Metals in Birch Reductions

Alkali Metal Relative Reactivity Typical Yields Notes
Sodium (Na)ModerateGenerally lowerOften used in traditional Birch reductions.
Lithium (Li)HighOften higher than sodiumCan lead to over-reduction if not carefully controlled.[6]
Potassium (K)Very HighVariableLess commonly used due to high reactivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Set up flame-dried glassware under inert atmosphere start->setup add_substrate Add N-Boc-D-phenylglycine methyl ester in THF setup->add_substrate condense_nh3 Condense anhydrous NH3 at -78°C add_substrate->condense_nh3 add_alcohol Add tert-butanol condense_nh3->add_alcohol add_li Add Lithium wire add_alcohol->add_li react Stir at -78°C add_li->react quench Quench with NH4Cl react->quench evaporate Evaporate NH3 quench->evaporate extract Extract with EtOAc evaporate->extract purify Purify by chromatography extract->purify end End purify->end

Caption: A generalized workflow for the Birch reduction of protected D-phenylglycine.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Dihydro Product cause1 Incomplete Reaction start->cause1 cause2 Over-reduction start->cause2 cause3 Side Reactions start->cause3 cause4 Racemization start->cause4 sol1 Optimize reaction time and reagent stoichiometry cause1->sol1 sol2 Control reaction time and amount of Lithium cause2->sol2 sol3 Use protected amino acid and anhydrous conditions cause3->sol3 sol4 Minimize reaction time and use low temperature cause4->sol4

Caption: A troubleshooting guide for addressing low yields in the Birch reduction.

References

common side products in the synthesis of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the Birch reduction of D-2-aminophenylacetic acid (D-phenylglycine). This reaction utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source, such as an alcohol, to selectively reduce the aromatic ring.

Q2: What are the primary side products I should expect in this synthesis?

A2: The main impurities and side products that can arise during the Birch reduction of D-2-aminophenylacetic acid include:

  • Unreacted Starting Material: Incomplete reaction can leave residual D-2-aminophenylacetic acid.

  • Racemized Product: The chiral center can undergo racemization under the basic reaction conditions, leading to the formation of the (S)-enantiomer.

  • Over-reduced Products: The cyclohexadiene ring can be further reduced to cyclohexene or even cyclohexane derivatives if the reaction is not carefully controlled.

  • Conjugated Diene: Isomerization of the 1,4-diene to the more thermodynamically stable conjugated 1,3-cyclohexadiene can occur, particularly under harsh work-up conditions.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation requires careful control of reaction parameters. Key strategies include:

  • Temperature Control: Maintaining a low temperature (typically -78 °C) is crucial to prevent over-reduction and racemization.

  • Stoichiometry: Using the correct stoichiometry of the alkali metal and proton source is essential. An excess of the reducing agent can lead to over-reduction.

  • Quenching: A careful and controlled quench of the reaction at low temperature is necessary to prevent isomerization to the conjugated diene.

  • Purification: Effective purification techniques, such as recrystallization or chromatography, are vital to isolate the desired product from the side products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the alkali metal is fully dissolved in the liquid ammonia before adding the substrate. - Verify the quality and dryness of the solvent and reagents. - Extend the reaction time, but monitor for the formation of over-reduced products.
Sub-optimal Reaction Temperature - Maintain a consistent low temperature (-78 °C) throughout the reaction using a dry ice/acetone bath. Fluctuations in temperature can affect the reaction efficiency.
Inefficient Quenching - Quench the reaction slowly with a suitable proton source (e.g., ammonium chloride) while maintaining a low temperature to avoid product degradation.
Issue 2: High Levels of Racemization
Potential Cause Troubleshooting Step
Prolonged Exposure to Basic Conditions - Minimize the reaction time as much as possible without compromising the yield. - Work up the reaction promptly after quenching to neutralize the basic conditions.
Elevated Reaction Temperature - Strictly maintain the reaction temperature at -78 °C. Higher temperatures can accelerate the rate of racemization.
Inappropriate Base for Work-up - During work-up and purification, avoid the use of strong bases. Use mild acidic or neutral conditions where possible.
Issue 3: Presence of Over-reduced Side Products
Potential Cause Troubleshooting Step
Excess Reducing Agent - Carefully control the stoichiometry of the alkali metal. Use the minimum amount required for complete conversion of the starting material.
Reaction Temperature Too High - Over-reduction is more likely at higher temperatures. Ensure the reaction is maintained at or below -78 °C.
Prolonged Reaction Time - Monitor the reaction progress by TLC or other analytical methods and quench the reaction as soon as the starting material is consumed.

Summary of Common Side Products

Side ProductStructureFormation PathwayMitigation Strategy
Unreacted Starting MaterialD-2-aminophenylacetic acidIncomplete reductionOptimize reaction time and stoichiometry of reagents.
(S)-enantiomer(S)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acidRacemization of the chiral centerMaintain low temperature, minimize reaction time, and perform a prompt work-up.
Over-reduced ProductsCyclohexene/Cyclohexane derivativesExcessive reduction of the dieneUse stoichiometric amounts of reducing agent, maintain low temperature.
Conjugated Diene1,3-cyclohexadiene isomerIsomerization of the 1,4-dieneCareful quenching at low temperature and avoiding harsh acidic or basic conditions during work-up.

Experimental Protocols

Key Experiment: Birch Reduction of D-2-aminophenylacetic acid

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • D-2-aminophenylacetic acid

  • Liquid ammonia

  • Sodium metal

  • Anhydrous ethanol

  • Dry tetrahydrofuran (THF)

  • Ammonium chloride

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Condense liquid ammonia into the flask at -78 °C.

  • Add small, freshly cut pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.

  • Dissolve D-2-aminophenylacetic acid in a mixture of dry THF and anhydrous ethanol.

  • Slowly add the amino acid solution to the sodium-ammonia solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight as the flask warms to room temperature.

  • Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (around pH 6) with dilute acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Birch Reduction cluster_workup Work-up and Purification A Setup three-necked flask with dry ice condenser B Condense liquid ammonia at -78°C A->B C Dissolve Sodium metal in liquid ammonia B->C E Slowly add amino acid solution to Na/NH3 C->E D Prepare solution of D-2-aminophenylacetic acid D->E F Stir at -78°C and monitor by TLC E->F G Quench with NH4Cl F->G H Evaporate ammonia G->H I Dissolve residue and adjust pH to precipitate H->I J Filter and dry crude product I->J K Recrystallize for purification J->K

Caption: Experimental workflow for the Birch reduction of D-2-aminophenylacetic acid.

logical_relationship cluster_synthesis Synthesis of this compound cluster_side_products Common Side Products Start D-2-aminophenylacetic acid Reaction Birch Reduction (Na/Li, liq. NH3, ROH) Start->Reaction Product This compound Reaction->Product SP1 Unreacted Starting Material Reaction->SP1 Incomplete Reaction SP2 (S)-enantiomer (Racemization) Reaction->SP2 Basic Conditions/ High Temperature SP3 Over-reduced Products Reaction->SP3 Excess Reducing Agent SP4 Conjugated 1,3-Diene Product->SP4 Isomerization (Harsh Work-up)

Caption: Logical relationship of the main reaction and common side products.

stability of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid in acidic and basic conditions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

A1: The primary stability concerns for this compound involve three main degradation pathways that can be accelerated by acidic or basic conditions:

  • Aromatization: The cyclohexa-1,4-diene ring is susceptible to oxidation, which can lead to the formation of a more stable aromatic ring, resulting in the formation of (R)-phenylglycine as a degradation product.[1]

  • Racemization: The chiral center at the alpha-carbon is prone to racemization under both acidic and basic conditions, leading to the formation of its (S)-enantiomer. This occurs through the formation of a planar carbanion intermediate.[2]

  • General Amino Acid Degradation: Like other amino acids, this compound can undergo various degradation reactions, such as the formation of diketopiperazines, especially under conditions that favor intramolecular cyclization.[3]

Q2: How can I monitor the degradation of this compound during my experiments?

A2: The most effective method for monitoring the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector. These techniques can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.

Q3: What are the expected degradation products under forced degradation conditions?

A3: Under forced degradation conditions (e.g., strong acid/base, high temperature, oxidation), the expected primary degradation products are (R)-phenylglycine (due to aromatization) and the (S)-enantiomer of the parent compound (due to racemization). Other minor degradation products resulting from further decomposition may also be observed.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in acidic solution.

  • Potential Cause: Aromatization of the cyclohexa-1,4-diene ring to a phenyl ring is often accelerated under acidic conditions, especially in the presence of oxidizing agents.

  • Troubleshooting Steps:

    • Confirm Degradation Product: Analyze the sample using HPLC-MS to confirm the presence of a compound with the mass of phenylglycine.

    • Deoxygenate Solvents: If the reaction is sensitive to oxidation, sparge all solvents with an inert gas (e.g., nitrogen or argon) before use.

    • Control Temperature: Perform the experiment at a lower temperature to reduce the rate of degradation.

    • Use a Milder Acid: If the experimental conditions permit, consider using a weaker acid or a buffered acidic solution.

Issue 2: Inconsistent biological/chemical activity from different batches or over time.

  • Potential Cause: Racemization at the alpha-carbon can lead to a mixture of enantiomers, which may have different biological activities or chemical reactivities.

  • Troubleshooting Steps:

    • Chiral Analysis: Use a chiral HPLC column to determine the enantiomeric purity of your sample.

    • pH Control: Maintain the pH of your solutions as close to neutral as possible, as both strongly acidic and basic conditions can catalyze racemization.[2]

    • Storage Conditions: Store the compound in a solid, dry state at a low temperature and protected from light to minimize racemization over time.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate expected stability trends.

Table 1: Stability of this compound in Acidic Conditions

Acid ConditionTemperature (°C)Time (h)Assay (%) of Parent Compound(R)-Phenylglycine (%)(S)-Enantiomer (%)
0.1 M HCl252495.23.11.7
0.1 M HCl602478.515.36.2
1 M HCl602455.130.714.2

Table 2: Stability of this compound in Basic Conditions

Base ConditionTemperature (°C)Time (h)Assay (%) of Parent Compound(R)-Phenylglycine (%)(S)-Enantiomer (%)
0.1 M NaOH252492.81.55.7
0.1 M NaOH602470.34.225.5
1 M NaOH602448.98.942.2

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Treatment: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of NaOH.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Protocol 2: Forced Degradation in Basic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Base Treatment: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M NaOH.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of HCl.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Prep->Thermal HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Characterization Characterize Degradation Products (MS/MS, NMR) HPLC->Characterization If unknown peaks appear Report Summarize Data and Identify Degradation Pathways HPLC->Report Characterization->Report

Caption: Workflow for assessing the stability of a chemical compound.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Aromatized (R)-Phenylglycine Parent->Aromatized Aromatization (Acidic/Oxidative Stress) Racemized (S)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid Parent->Racemized Racemization (Acidic/Basic Stress) Other Other Minor Degradants Parent->Other Other Degradation (e.g., Hydrolysis)

Caption: Potential degradation pathways of the target compound.

References

optimization of reaction conditions for the synthesis of (R)-(-)-2-(2,5-Dihydrophenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of (R)-(-)-2-(2,5-Dihydrophenyl)glycine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare (R)-(-)-2-(2,5-Dihydrophenyl)glycine?

A1: The synthesis of (R)-(-)-2-(2,5-Dihydrophenyl)glycine, a non-proteinogenic amino acid, can be approached through several methods. The most common strategies involve the asymmetric synthesis from prochiral starting materials or the resolution of a racemic mixture. Key methods include:

  • Asymmetric Strecker Synthesis: This is a widely used method for producing chiral α-amino acids. It involves the reaction of an aldehyde with a cyanide source and ammonia, followed by hydrolysis of the resulting α-aminonitrile. The use of a chiral auxiliary or a chiral catalyst directs the stereochemistry of the reaction to favor the desired (R)-enantiomer.

  • Enzymatic Synthesis: Biocatalytic methods, employing enzymes such as transaminases or hydantoinases, offer high enantioselectivity under mild reaction conditions. For example, a hydantoinase can selectively hydrolyze one enantiomer of a racemic hydantoin precursor, leaving the desired (R)-amino acid.

  • Resolution of Racemic Mixtures: A racemic mixture of 2-(2,5-Dihydrophenyl)glycine can be synthesized and then separated into its constituent enantiomers. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and enantioselectivity:

  • Temperature: The reaction temperature can significantly influence both the reaction rate and the stereoselectivity. Lower temperatures often favor higher enantiomeric excess in asymmetric reactions.

  • Solvent: The choice of solvent can affect the solubility of reagents and intermediates, as well as the stereochemical outcome of the reaction.

  • pH: In aqueous reactions, particularly enzymatic ones, maintaining the optimal pH is critical for enzyme activity and stability. For chemical methods, pH control is important during workup and purification to ensure the amino acid is in the desired form (e.g., zwitterion).

  • Purity of Reagents: The purity of starting materials and reagents is essential to avoid side reactions and ensure a clean product.

Q3: How can I purify the final product?

A3: Purification of (R)-(-)-2-(2,5-Dihydrophenyl)glycine typically involves the following steps:

  • Crystallization: The product can often be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of the amino acid and any impurities.

  • Ion-Exchange Chromatography: This technique is effective for separating the amino acid from charged impurities. The crude product can be passed through an ion-exchange resin, and the desired amino acid is then eluted with a pH or salt gradient.

  • Chiral Chromatography: If a racemic or partially resolved mixture is obtained, chiral HPLC or SFC can be used to separate the enantiomers and obtain the pure (R)-isomer.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature (monitor for impact on enantioselectivity). - Ensure efficient stirring.
Degradation of starting material or product.- Lower the reaction temperature. - Use degassed solvents if sensitive to oxidation. - Check the pH during workup to avoid decomposition.
Loss of product during workup or purification.- Optimize extraction procedures (e.g., pH adjustment, choice of solvent). - Use a more suitable purification method (e.g., ion-exchange chromatography instead of solely crystallization).
Low Enantiomeric Excess (ee) Ineffective chiral auxiliary or catalyst.- Screen different chiral auxiliaries or catalysts. - Optimize the catalyst loading.
Racemization during the reaction or workup.- Lower the reaction temperature. - Avoid harsh acidic or basic conditions during workup. - Minimize the time the product is exposed to non-neutral pH.
Incorrect reaction temperature.- Perform a temperature optimization study to find the optimal balance between reaction rate and enantioselectivity.
Formation of Side Products Presence of impurities in starting materials.- Use highly pure starting materials and reagents.
Over-reaction or side reactions.- Monitor the reaction closely by TLC or HPLC to stop it at the optimal time. - Adjust reaction conditions (temperature, concentration) to disfavor side reactions.
Dimerization or polymerization.- In some cases, protecting the amino or carboxyl group can prevent unwanted side reactions.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- After the reaction, remove the solvent under reduced pressure and redissolve the residue in a solvent where the product has lower solubility for crystallization.
Product co-crystallizes with impurities.- Try a different solvent system for recrystallization. - Employ column chromatography (e.g., ion-exchange or silica gel with an appropriate mobile phase) prior to final crystallization.
Product is an oil or does not crystallize.- Attempt to form a salt (e.g., hydrochloride or sodium salt) which may be more crystalline. - Purify by column chromatography.

Experimental Protocols

A common approach for the synthesis of dihydrophenyl glycine derivatives involves a multi-step process. A Chinese patent (CN101851169A) describes the preparation of the sodium salt of dihydrophenyl glycine, which implies the synthesis of the free amino acid as a precursor.[1] The general steps, adapted for the synthesis of the (R)-enantiomer, could involve:

  • Synthesis of Racemic 2-(2,5-Dihydrophenyl)glycine: This can be achieved through a Strecker synthesis starting from 2,5-cyclohexadiene-1-carbaldehyde, ammonia, and a cyanide source, followed by hydrolysis.

  • Chiral Resolution: The resulting racemic amino acid is then resolved. This can be done by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral acid or base), followed by fractional crystallization.

  • Isolation of the (R)-enantiomer: After separation of the diastereomeric salt containing the (R)-enantiomer, the resolving agent is removed to yield the pure (R)-(-)-2-(2,5-Dihydrophenyl)glycine.

Data Presentation

Table 1: Physical and Chemical Properties of (R)-(-)-2-(2,5-Dihydrophenyl)glycine

PropertyValue
CAS Number 26774-88-9[2]
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Solid
Optical Activity ([α]20/D) -154° (c = 1 in H₂O)
Melting Point 280 °C (decomposes)

Visualizations

Below are diagrams illustrating key aspects of the synthesis and potential troubleshooting logic.

Synthesis_Workflow cluster_synthesis Core Synthesis Start Start Prochiral_Substrate Prochiral Substrate (e.g., Aldehyde) Start->Prochiral_Substrate Asymmetric_Reaction Asymmetric Reaction (e.g., Strecker Synthesis) Prochiral_Substrate->Asymmetric_Reaction Racemic_Mixture Racemic Dihydrophenylglycine Asymmetric_Reaction->Racemic_Mixture If low ee Final_Product (R)-(-)-2-(2,5-Dihydrophenyl)glycine Asymmetric_Reaction->Final_Product High ee Chiral_Resolution Chiral Resolution Racemic_Mixture->Chiral_Resolution Chiral_Resolution->Final_Product

Caption: General workflow for the synthesis of (R)-(-)-2-(2,5-Dihydrophenyl)glycine.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Reaction_Completion Is the reaction complete? Low_Yield->Check_Reaction_Completion Incomplete No Check_Reaction_Completion->Incomplete Complete Yes Check_Reaction_Completion->Complete Optimize_Reaction_Conditions Increase time/temperature Incomplete->Optimize_Reaction_Conditions Check_Degradation Is there product degradation? Complete->Check_Degradation Degradation_Yes Yes Check_Degradation->Degradation_Yes Degradation_No No Check_Degradation->Degradation_No Modify_Conditions Lower temperature, check pH Degradation_Yes->Modify_Conditions Review_Workup Review workup/purification Degradation_No->Review_Workup

Caption: Troubleshooting logic for addressing low reaction yield.

Troubleshooting_Low_EE Low_EE Low Enantiomeric Excess (ee) Catalyst_Check Is the chiral catalyst/auxiliary effective? Low_EE->Catalyst_Check Catalyst_No No Catalyst_Check->Catalyst_No Catalyst_Yes Yes Catalyst_Check->Catalyst_Yes Screen_Catalysts Screen different catalysts/auxiliaries Catalyst_No->Screen_Catalysts Racemization_Check Is racemization occurring? Catalyst_Yes->Racemization_Check Racemization_Yes Yes Racemization_Check->Racemization_Yes Racemization_No No Racemization_Check->Racemization_No Modify_Workup Use milder workup conditions (pH, temp) Racemization_Yes->Modify_Workup Optimize_Temp Optimize reaction temperature Racemization_No->Optimize_Temp

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

troubleshooting guide for peptide coupling reactions involving sterically hindered amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peptide Coupling Reactions Involving Sterically Hindered Amino Acids

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during peptide coupling reactions with sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields with sterically hindered amino acids?

Low coupling yields in peptide synthesis involving sterically hindered amino acids often stem from several factors:

  • Steric Hindrance: The bulky nature of the amino acid side chains (e.g., Val, Ile, Thr), α,α-disubstituted residues (e.g., Aib), or N-methyl groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2][3]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1][4]

  • Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support. This leads to poor solvation and incomplete reactions.[1][5]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often result in low yields when used for hindered systems.[1][3]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time are critical and may require optimization for challenging couplings.[1][6]

Q2: Which coupling reagents are recommended for sterically hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[1]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation uronium salt that shows coupling efficiencies comparable to HATU, with the added benefits of being less hazardous and having better solubility.[2][3][7]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][2] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[1] Phosphonium reagents are generally more soluble in DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation.[1][2]

  • Acyl Fluorides: The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).[1][7][8]

Q3: How can I minimize racemization during the coupling of hindered amino acids?

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern that can lead to difficult-to-separate diastereomeric impurities.[1] To minimize racemization:

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® is crucial.[1] These additives form active esters that are less prone to racemization. HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[1]

  • Choose the Right Base: The choice and amount of base can influence racemization.[1] Using a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of a stronger base like diisopropylethylamine (DIPEA) is often recommended.[1][9]

  • Select Appropriate Coupling Reagents: Some coupling reagents are inherently less prone to causing racemization. Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels compared to some uronium salts.[1][2]

  • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1] However, for sterically hindered couplings that require heat to proceed, it is essential to optimize the temperature and reaction time to find a balance between coupling efficiency and minimizing racemization.

Q4: What is the role of solvents and temperature in difficult couplings?
  • Solvents: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[6] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[5][6] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[6] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[6]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier in sterically hindered couplings.[6] However, this must be done cautiously as higher temperatures can also increase the risk of racemization.[1][6] Microwave-assisted peptide synthesis (MAPS) is a highly effective method that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion quickly and with high efficiency.[6]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Reagent FamilyExample ReagentsActivating GroupReactivityKey AdvantagesPotential Drawbacks
Carbodiimides DCC, DIC-Low-ModerateCost-effective.Often insufficient for hindered couplings; byproduct removal can be difficult.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUOBt, OAt, O-6-ClBt, Oxyma esterHigh-Very HighHighly efficient, fast reaction times.Can cause guanidinylation of the N-terminus; some are based on potentially explosive compounds.
Phosphonium Salts PyBOP, PyAOPOBt, OAt esterHighHigh efficiency; no guanidinylation side reaction; generally less racemization.Byproducts can be difficult to remove.
Acyl Fluorides TFFH (in-situ)FluorideVery HighExcellent for extremely hindered α,α-disubstituted amino acids.Requires specific reagents and conditions for formation.
Table 2: Performance of High-Efficiency Coupling Reagents in Hindered Systems
ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow
Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[2]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is a general guideline for performing a double coupling on a resin-bound peptide when a single coupling is insufficient due to steric hindrance.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected sterically hindered amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • Diisopropylethylamine (DIPEA) (8 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • First Coupling:

    • Swell the resin in DMF.

    • Perform N-terminal Fmoc-deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid by dissolving it with HATU and DIPEA in DMF. Allow the pre-activation to proceed for 1-5 minutes.[6]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[6]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[6]

  • Confirmation:

    • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling.[1] A negative result (yellow/brown beads) indicates a complete reaction. If the test is positive (blue beads), a third coupling may be considered, or capping of the unreacted amines should be performed.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, particularly with α,α-disubstituted amino acids.

Materials:

  • Fmoc-protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1 equivalent)

  • A suitable non-nucleophilic base (e.g., DIPEA or collidine) (2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Acyl Fluoride Formation:

    • In a dry flask under an inert atmosphere, dissolve the protected, sterically hindered carboxylic acid in anhydrous DCM.

    • Add the base, followed by the TFFH.

    • Stir the reaction at room temperature for 10-30 minutes to allow for the formation of the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 1-4 hours, or until completion is confirmed by a ninhydrin test.

Visualizations

Troubleshooting_Workflow start Low Coupling Yield with Sterically Hindered Amino Acid check_reagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP, COMU) start->check_reagent switch_reagent Switch to a more potent reagent (e.g., HATU, HCTU, PyAOP) check_reagent->switch_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes switch_reagent->check_conditions optimize_conditions Optimize Conditions: - Increase reaction time - Double couple - Increase temperature (cautiously) - Use microwave synthesis check_conditions->optimize_conditions No check_solvent Is the solvent optimal for solvation? check_conditions->check_solvent Yes optimize_conditions->check_solvent switch_solvent Switch to a better solvating solvent (e.g., NMP or a mixture like DCM/DMF/NMP) check_solvent->switch_solvent No check_aggregation Is peptide aggregation suspected? check_solvent->check_aggregation Yes switch_solvent->check_aggregation address_aggregation Address Aggregation: - Use chaotropic salts - Incorporate pseudoproline dipeptides check_aggregation->address_aggregation Yes final_success Successful Coupling check_aggregation->final_success No address_aggregation->final_success

Caption: Troubleshooting workflow for low peptide coupling yields.

Racemization_Minimization start High Racemization Detected check_additive Is a racemization suppressing additive being used? (e.g., HOAt, Oxyma Pure) start->check_additive add_additive Incorporate an effective additive (HOAt or Oxyma Pure are preferred over HOBt) check_additive->add_additive No check_base Is a strong base being used? (e.g., DIPEA) check_additive->check_base Yes add_additive->check_base switch_base Switch to a weaker, sterically hindered base (e.g., NMM, collidine) check_base->switch_base Yes check_reagent_type Is the coupling reagent prone to racemization? check_base->check_reagent_type No switch_base->check_reagent_type switch_reagent Consider switching to a phosphonium-based reagent (e.g., PyBOP, PyAOP) check_reagent_type->switch_reagent Yes check_temp_time Are temperature and pre-activation time optimized? check_reagent_type->check_temp_time No switch_reagent->check_temp_time optimize_temp_time Optimize Conditions: - Lower the reaction temperature - Minimize pre-activation time check_temp_time->optimize_temp_time No final_success Racemization Minimized check_temp_time->final_success Yes optimize_temp_time->final_success

Caption: Strategy for minimizing racemization in peptide couplings.

References

Chiral HPLC Method Development for 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals developing chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the development of chiral HPLC methods for amino acid enantiomers.

Problem Potential Cause Suggested Solution
No separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. For amino acids, crown-ether, macrocyclic glycopeptide (e.g., teicoplanin-based), and zwitterionic ion-exchange CSPs are often successful.[1][2][3] Polysaccharide-based CSPs might also be effective, potentially after derivatization of the amino acid.[4]
Incorrect mobile phase composition.Optimize the mobile phase. For reversed-phase, vary the organic modifier (methanol, acetonitrile) concentration and the type and concentration of the acidic additive (e.g., formic acid, trifluoroacetic acid).[2][5] For normal phase on polysaccharide columns, adjust the ratio of hexane/alcohol.
Analyte not interacting with the CSP.Consider derivatization of the amino acid to introduce functional groups that can interact more strongly with the CSP (e.g., N-derivatization with FMOC).[4] However, direct separation is often preferred to avoid extra steps and potential impurities.[2][5]
Poor peak shape (tailing or fronting) Secondary interactions with the silica support.Add a competitor to the mobile phase. For basic compounds like amines, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape.[3] For acidic compounds, an acidic modifier is crucial.
Sample overload.Reduce the injection volume or the concentration of the sample.
Inappropriate sample solvent.Dissolve the sample in the initial mobile phase to ensure compatibility and good peak shape.[6]
Poor resolution Insufficient selectivity.Screen different CSPs and mobile phases to improve the separation factor (α).
Low column efficiency.Use a longer column or a column packed with smaller particles (UHPLC).[7] Ensure the HPLC system is optimized to minimize extra-column band broadening.
Suboptimal temperature.Optimize the column temperature. Temperature can significantly affect enantioselectivity, and the effect is not always predictable.[8][9] A study on a pyrimidyl alkanol showed that a change in temperature from 0°C to -44°C inverted the enantioselectivity.[10]
Irreproducible retention times Column not equilibrated.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase.[11]
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure it is well-mixed. If using buffered mobile phases, be mindful of pH changes.
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.[8]
Loss of resolution over time Column contamination.Use a guard column to protect the analytical column. Implement a proper sample preparation procedure to remove particulates and strongly retained impurities.
Column degradation.Operate the column within the manufacturer's recommended pH and temperature ranges. Certain mobile phase additives can be aggressive towards the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) to start with for separating the enantiomers of 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid?

A1: There is no single "best" CSP, and empirical screening is often necessary.[12] However, for underivatized amino acids, good starting points are:

  • Macrocyclic glycopeptide CSPs (e.g., Teicoplanin-based): These are versatile and have shown success in separating a wide range of underivatized amino acids in both reversed-phase and polar organic modes.[2][13]

  • Crown-ether based CSPs: These are particularly well-suited for the separation of primary amino acids.[1]

  • Zwitterionic ion-exchange CSPs (e.g., Cinchona alkaloid-derived): These are designed for the separation of amphoteric molecules like amino acids and can be very effective.[3]

Q2: Do I need to derivatize my amino acid before analysis?

A2: Not necessarily. Direct separation of underivatized amino acids is often possible and preferred to avoid additional sample preparation steps and potential side reactions.[2][5] However, if direct methods fail, derivatization of the amino group (e.g., with FMOC or Marfey's reagent) can be a viable alternative, allowing separation on polysaccharide or even achiral C18 columns.[4][5]

Q3: What are typical starting mobile phase conditions?

A3: This depends on the chosen CSP and separation mode.

  • For macrocyclic glycopeptide CSPs (reversed-phase): A common starting point is a mixture of methanol or acetonitrile with an aqueous buffer containing a small amount of acid (e.g., 0.1% formic acid or acetic acid).[2][5]

  • For crown-ether CSPs: An acidic mobile phase is typically required, often consisting of an organic solvent like methanol with water and an acid such as perchloric acid.[1]

  • For polysaccharide CSPs (normal phase): A mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with an acidic or basic additive is a common choice.[14]

Q4: How does temperature affect the separation?

A4: Temperature can have a significant and complex effect on chiral separations.[8] Changing the temperature can affect retention times, peak shape, and, most importantly, the enantioselectivity (α). It is an important parameter to optimize. In some cases, a change in temperature can even invert the elution order of the enantiomers.[10] It is recommended to use a column oven to control the temperature for reproducible results.

Q5: My peaks are broad and tailing. What can I do?

A5: Poor peak shape is a common issue. Here are a few things to try:

  • Adjust the mobile phase additive: For an amino acid, which is amphoteric, the pH of the mobile phase is critical. Ensure you have an appropriate acidic or basic modifier to suppress unwanted ionic interactions.

  • Check your sample solvent: Dissolve your sample in the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Lower the sample concentration: Column overload can lead to peak tailing. Try injecting a more dilute sample.

  • Consider a different CSP: Some CSPs are inherently more prone to secondary interactions that cause peak tailing.

Experimental Protocols (Starting Points)

These are generalized protocols that should be used as a starting point for method development for 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. Optimization will be required.

Protocol 1: Screening on a Macrocyclic Glycopeptide CSP
  • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: Start with a shallow gradient from 10% B to 90% B over 30 minutes to scout for elution.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (can be varied between 10-40 °C for optimization)

  • Detection: UV at 210 nm (or a suitable wavelength for the analyte)

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of 0.5-1.0 mg/mL.[6]

Protocol 2: Screening on a Crown-Ether CSP
  • Column: Crown-ether CSP (e.g., ChiroSil SCA(-)), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol/Water (e.g., 84:16 v/v) with 5 mM Perchloric Acid.[1]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

MethodDevelopmentWorkflow Chiral HPLC Method Development Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Analyte 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid SamplePrep Dissolve in Initial Mobile Phase Analyte->SamplePrep CSP_Screen Screen Multiple CSPs (Macrocyclic, Crown-Ether, Zwitterionic) SamplePrep->CSP_Screen MP_Screen Screen Mobile Phases (Reversed-phase, Polar Organic, Normal Phase) CSP_Screen->MP_Screen Select promising CSP(s) MP_Screen->CSP_Screen No separation Optimize Optimize Parameters: - Mobile Phase Composition - Temperature - Flow Rate MP_Screen->Optimize Initial separation achieved PeakShape Improve Peak Shape (Additives, Sample Load) Optimize->PeakShape Validation Method Validation (Robustness, Reproducibility) PeakShape->Validation

Caption: Workflow for Chiral HPLC Method Development.

TroubleshootingLogic Troubleshooting Logic for No Enantiomeric Separation Start No Separation Observed CheckCSP Is the CSP appropriate for amino acids? Start->CheckCSP CheckMP Is the mobile phase composition optimal? CheckCSP->CheckMP Yes Solution1 Screen different CSP types (e.g., Macrocyclic, Crown-Ether) CheckCSP->Solution1 No CheckInteraction Is there sufficient interaction? CheckMP->CheckInteraction Yes Solution2 Vary organic modifier, pH, and additives CheckMP->Solution2 No Solution3 Consider derivatization of the amino acid CheckInteraction->Solution3 No

Caption: Troubleshooting logic for lack of enantiomeric separation.

References

removal of residual metal catalysts from (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for the Purification of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual metal catalysts from the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of metal catalyst residues in the synthesis of this compound?

A1: Residual metal catalysts, typically palladium, can originate from cross-coupling reactions used to form the carbon skeleton of the molecule.[1][2] Although heterogeneous catalysts (e.g., Pd on carbon) are designed for easy filtration, leaching of the metal into the reaction mixture can occur.[3] Homogeneous catalysts, which are dissolved in the reaction mixture, are a more direct source of contamination.

Q2: Why is it crucial to remove residual metal catalysts from the final product?

A2: Metal impurities offer no therapeutic benefit and can pose significant risks to human health due to their potential toxicity.[4] Regulatory bodies like the EMA and FDA have established strict limits for metal impurities in active pharmaceutical ingredients (APIs).[1] Furthermore, residual metals can interfere with downstream synthetic steps or biological assays.[5]

Q3: What are the primary methods for removing residual metal catalysts?

A3: The most common methods include:

  • Adsorption: Using solid-supported scavengers (e.g., functionalized silica gels, activated carbon, or polymer resins) that bind to the metal.[6][7]

  • Crystallization: Purifying the product by crystallization, leaving the metal impurities in the mother liquor.[6]

  • Extraction: Using a liquid-liquid extraction with a solution containing a chelating agent to pull the metal ions into the aqueous phase.

  • Chromatography: Techniques like ion-exchange chromatography can be effective but may be less suitable for large-scale industrial applications due to cost and labor intensity.

Q4: How does the zwitterionic nature of this compound affect catalyst removal?

A4: The presence of both an acidic carboxylic acid group and a basic amino group means the molecule's charge is highly dependent on the pH of the solution.[8][9] This can influence its interaction with scavengers and its solubility. At its isoelectric point, the amino acid has a net neutral charge, which can decrease its solubility in aqueous solutions, potentially aiding in crystallization but complicating aqueous-based extraction methods.[9]

Q5: Can the choice of solvent impact the efficiency of metal catalyst removal?

A5: Yes, the solvent system is critical. It affects the solubility of your product, the accessibility of the metal catalyst to the scavenger, and the binding affinity of the scavenger itself. It is often necessary to screen different solvents to find the optimal balance for efficient metal removal and high product recovery.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: High Levels of Residual Metal Catalyst in the Final Product After Purification
  • Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the metal and the specific ligand environment.

    • Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, cysteine, dimercaptotriazine (DMT)).[6][7] For palladium, thiol-based scavengers are often effective.[7]

  • Possible Cause 2: Suboptimal pH. The pH of the solution can affect the charge of both the amino acid and the metal complex, influencing their interaction with the scavenger.

    • Solution: Conduct small-scale experiments to evaluate the effect of pH on scavenger performance. The isoelectric point of the amino acid should be considered, as at this pH, the molecule is least soluble.[9][10]

  • Possible Cause 3: Insufficient Scavenger Amount or Contact Time. Inadequate amounts of scavenger or short reaction times will lead to incomplete metal removal.

    • Solution: Increase the equivalents of the scavenger and/or extend the stirring time. Monitor the metal concentration at different time points to determine the optimal duration.

Issue 2: Significant Product Loss During the Scavenging Process
  • Possible Cause 1: Non-specific Adsorption of the Product onto the Scavenger. This is a common issue, particularly with highly porous materials like activated carbon.

    • Solution:

      • Optimize Scavenger Loading: Use the minimum amount of scavenger required for effective metal removal.

      • Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption.

      • Alternative Scavengers: Test scavengers with higher selectivity for the target metal.

Issue 3: Incomplete Removal of Catalyst by Crystallization
  • Possible Cause 1: Co-crystallization of the Product-Metal Complex. The metal catalyst may form a stable complex with the amino acid, leading to its incorporation into the crystal lattice.

    • Solution:

      • Use of Additives: Add a chelating agent (e.g., N-acetylcysteine or thiourea) to the crystallization solvent to form a more soluble complex with the metal, keeping it in the mother liquor.[6]

      • pH Adjustment: Adjusting the pH away from the isoelectric point can increase the solubility of the amino acid-metal complex.[8]

Data Presentation: Comparison of Common Metal Scavengers

Scavenger TypeFunctional GroupTarget MetalsAdvantagesDisadvantages
SiliaMetS® Thiol ThiolPd, Pt, Cu, Ag, PbVersatile, robust, effective for Pd(II).[7]Can be less effective for other oxidation states.
SiliaMetS® Thiourea ThioureaPd, Ru, Ag, Pt, Rh, HgHighly effective for various forms of palladium.[7]
SiliaMetS® Cysteine Cysteine (amino acid)Pd, Sn, Ru, Pt, Cu, Rh, CdVersatile, effective under a wide range of conditions.May have interactions with the amino acid product.
SiliaMetS® DMT DimercaptotriazineRu, Pd, Ag, As, Au, Ir, Ni, Os, Pt, RhVery broad spectrum of scavenged metals.
Activated Carbon CarbonBroad spectrumInexpensive, readily available.Low selectivity, can lead to high product loss due to adsorption.[6]
Polymer-Bound Scavengers Various (e.g., TMT)Pd and other transition metalsCan be used in cartridge formats for easier handling.[3]May have slower kinetics compared to silica-based scavengers.

Experimental Protocols

Protocol 1: General Procedure for Metal Scavenging with Functionalized Silica Gel
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., methanol, ethanol, or a mixture with water to ensure solubility). The concentration will depend on the product's solubility.

  • Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol for palladium). A typical starting point is 4-8 molar equivalents relative to the residual metal catalyst.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture to remove the scavenger. A pad of celite can be used to ensure complete removal of fine particles.

  • Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the residual metal content in the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

Protocol 2: General Procedure for Metal Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product).

  • Stirring: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the celite pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual metal concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_removal Catalyst Removal cluster_purification Purification & Analysis cluster_final Final Product crude_product Crude Product ((R)-2-Amino-2-(cyclohexa- 1,4-dien-1-yl)acetic acid) dissolution Dissolution in suitable solvent crude_product->dissolution scavenger_addition Add Scavenger (e.g., Silica-Thiol) dissolution->scavenger_addition stirring Stir (Time & Temp Optimization) scavenger_addition->stirring filtration Filtration stirring->filtration washing Wash Filter Cake filtration->washing concentration Concentrate Filtrate washing->concentration analysis Analysis (ICP-MS) concentration->analysis purified_product Purified Product analysis->purified_product

Caption: Experimental workflow for metal catalyst removal.

troubleshooting_guide cluster_solutions cluster_actions start High Residual Metal Content? scavenger Incorrect Scavenger? start->scavenger Yes end Low Residual Metal Content start->end No screen_scavengers Screen different scavengers (Thiol, Thiourea, DMT) scavenger->screen_scavengers ph Suboptimal pH? optimize_ph Optimize pH ph->optimize_ph conditions Insufficient scavenger or contact time? increase_scavenger Increase scavenger amount and/or contact time conditions->increase_scavenger screen_scavengers->ph optimize_ph->conditions increase_scavenger->end

Caption: Troubleshooting logic for high residual metal content.

References

challenges in the scale-up of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up production of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main routes for the synthesis of this compound are chemical synthesis and biocatalytic/chemoenzymatic synthesis.

  • Chemical Synthesis: A common method involves the reduction of D-2-aminophenylacetic acid. One patented process utilizes metallic sodium and a proton donor like water in liquid ammonia.[1] This method, however, can present challenges in handling and scale-up.

  • Biocatalytic/Chemoenzymatic Synthesis: Modern approaches leverage enzymes for their high stereoselectivity, which is crucial for producing the desired (R)-enantiomer. These methods often involve enzymes like aminotransferases or engineered dehydrogenases to convert a keto-acid precursor into the final amino acid. While highly selective, challenges in enzyme stability, activity, and cost can arise during scale-up.

Q2: What are the most common challenges faced during the scale-up of this production?

A2: Key challenges during scale-up include:

  • Maintaining Stereochemical Purity: Preventing racemization of the desired (R)-enantiomer is critical, especially under harsh chemical conditions or during downstream processing.

  • Impurity Profile Control: The formation of byproducts can increase with scale, complicating purification and potentially impacting the final product's quality.

  • Reaction Kinetics and Heat Transfer: Managing reaction rates and temperature becomes more complex in larger reactors, which can affect yield and selectivity.

  • Reagent Handling and Safety: Large-scale chemical synthesis may involve hazardous reagents like metallic sodium and liquid ammonia, requiring specialized equipment and safety protocols.[1]

  • Downstream Processing and Isolation: Efficiently isolating and purifying the product from large volumes of reaction mixture can be challenging and may require optimization of crystallization or chromatography steps.

  • Enzyme Stability and Cost (for biocatalytic routes): Ensuring the enzyme remains active and stable over prolonged operation at scale is crucial for process viability. The cost of the enzyme can also be a significant factor.

Q3: How can I monitor the progress and quality of the reaction?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the (R)-isomer and for quantifying the product and key impurities.

  • Gas Chromatography (GC): GC can be used to analyze the product after derivatization (e.g., trimethylsilylation) to determine yield and purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the final product and identify any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Specific Rotatory Power: This can be used as a quality control measure to confirm the enantiomeric purity of the final product.[1]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor reaction progress using HPLC or TLC. - Ensure proper mixing to overcome mass transfer limitations, especially in heterogeneous reactions. - Verify the quality and stoichiometry of all reagents.
Product Degradation - Analyze for degradation products. - Optimize reaction temperature and time to minimize side reactions. - For chemical reductions, ensure the reaction is properly quenched to prevent over-reduction.
Poor Isolation - Optimize the pH for precipitation/crystallization of the amino acid. - Evaluate different solvent systems for extraction and crystallization. - Check for product loss in the mother liquor.
Enzyme Inactivation (Biocatalytic Route) - Monitor enzyme activity throughout the process. - Ensure optimal pH, temperature, and buffer conditions for the enzyme. - Check for the presence of any enzyme inhibitors in the starting materials.
Issue 2: Low Enantiomeric Purity (Racemization)
Potential Cause Troubleshooting Step
Harsh Reaction Conditions - For chemical synthesis, maintain the recommended low temperature during the reduction step (-25°C to -50°C).[1] - Avoid excessively high temperatures during downstream processing and solvent evaporation.
pH Extremes - Maintain the pH within a stable range during workup and isolation, as both highly acidic and basic conditions can promote racemization.
Inefficient Chiral Catalyst/Enzyme - Verify the activity and selectivity of the biocatalyst. - Ensure the correct loading of the chiral catalyst or enzyme.
Issue 3: High Impurity Levels
Potential Cause Troubleshooting Step
Side Reactions - Identify the structure of the main impurities by MS and NMR. - Adjust reaction parameters (temperature, reagent addition rate) to disfavor side reactions.
Incomplete Conversion of Starting Material - Increase reaction time or catalyst/reagent loading if the reaction has stalled. - Improve mixing to ensure all starting material is accessible for reaction.
Ineffective Purification - Develop a more selective crystallization process by screening different solvents and temperatures. - Consider a final purification step by preparative chromatography if high purity is required.

Data Presentation

Table 1: Birch Reduction Process Parameters for D-2-amino-2-(1,4-cyclohexadienyl)acetic acid Synthesis

ParameterValueReference
Starting MaterialD-2-aminophenylacetic acid[1]
Reducing AgentMetallic Sodium[1]
Proton DonorWater[1]
SolventLiquid Ammonia[1]
Liquid Ammonia to Water Ratio (w/w)65:35 to 82:18[1]
Reaction Temperature-25°C to -50°C[1]
Molar Ratio of Sodium to Starting Material> 1, preferably 3 to 10[1]

Source: Adapted from Patent EP0038641B1

Experimental Protocols

Protocol 1: Chemical Synthesis via Birch Reduction

This protocol is based on the process described in patent EP0038641B1.

1. Reaction Setup:

  • A reaction vessel equipped for low-temperature reactions and for handling liquid ammonia and metallic sodium is required.
  • Charge the vessel with D-2-aminophenylacetic acid.
  • Cool the vessel to the reaction temperature (-25°C to -50°C).

2. Reagent Addition:

  • Add liquid ammonia and water in the specified ratio (e.g., 75:25 w/w).
  • Slowly add metallic sodium in portions, maintaining the temperature within the desired range. The amount of sodium should be in molar excess relative to the starting material.

3. Reaction and Quenching:

  • Stir the reaction mixture at low temperature until the reaction is complete (monitor by a suitable analytical method like HPLC).
  • After completion, the temperature is gradually raised to evaporate the liquid ammonia, which can be recovered.

4. Work-up and Isolation:

  • The remaining aqueous mixture is filtered to remove any insoluble matter.
  • Adjust the pH of the filtrate with an acid (e.g., sulfuric or hydrochloric acid) to precipitate the crude product.
  • The precipitated white crystals of this compound are collected by filtration.

5. Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent system to achieve the desired purity.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Charge Reactor with D-2-aminophenylacetic acid cool Cool to -25°C to -50°C start->cool add_nh3_h2o Add Liquid Ammonia and Water cool->add_nh3_h2o add_na Add Metallic Sodium add_nh3_h2o->add_na react Stir at Low Temperature add_na->react evap Evaporate Liquid Ammonia react->evap filter1 Filter Reaction Mixture evap->filter1 ph_adjust Adjust pH with Acid filter1->ph_adjust precipitate Precipitate Crude Product ph_adjust->precipitate filter2 Filter to Collect Product precipitate->filter2 recrystallize Recrystallization filter2->recrystallize dry Dry Final Product recrystallize->dry final_product Pure (R)-enantiomer dry->final_product

Caption: Chemical Synthesis Workflow for this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield Observed check_completion Check Reaction Completion (HPLC/TLC) issue->check_completion check_purity Analyze Purity of Crude Product issue->check_purity check_mother_liquor Analyze Mother Liquor for Product Loss issue->check_mother_liquor incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn degradation Product Degradation check_purity->degradation poor_isolation Poor Isolation check_mother_liquor->poor_isolation optimize_rxn Optimize Reaction Time/ Temperature/Mixing incomplete_rxn->optimize_rxn modify_conditions Modify Work-up Conditions degradation->modify_conditions optimize_iso Optimize Isolation pH/ Solvent poor_isolation->optimize_iso

Caption: Troubleshooting Logic for Low Yield Issues.

References

Validation & Comparative

NMR Characterization of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, a non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete, assigned experimental spectrum for the target molecule in publicly accessible literature, this guide leverages spectral data from analogous compounds, namely (R)-phenylglycine and cyclohexa-1,4-diene, to predict and interpret the expected NMR signals.

Comparative NMR Data Analysis

The structural similarity of this compound to (R)-phenylglycine lies in the shared α-amino acid backbone. The key difference is the substitution of the phenyl ring with a cyclohexa-1,4-dienyl moiety. This substitution is expected to significantly influence the chemical shifts of the protons and carbons within the cyclic system, while the signals corresponding to the α-carbon, α-proton, and carboxyl carbon should exhibit closer resemblance to those of (R)-phenylglycine.

Predicted and Comparative ¹H NMR Spectral Data

The following table summarizes the available ¹H NMR data for the comparative compounds and provides predicted chemical shifts for this compound.

Proton Assignment (R)-Phenylglycine (in D₂O) Cyclohexa-1,4-diene (in CDCl₃) This compound (Predicted)
α-H~4.5-5.0 ppm-~4.0-4.5 ppm
Olefinic protons (=CH)-~5.7 ppm~5.5-6.0 ppm
Allylic protons (CH₂)-~2.7 ppm~2.5-3.0 ppm
Aromatic protons (Ar-H)~7.4-7.5 ppm--

Note: Predicted values are estimations based on the electronic effects of the substituents and may vary depending on the solvent and experimental conditions.

Predicted and Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show distinct signals for the carboxyl group, the α-carbon, and the carbons of the cyclohexa-1,4-dienyl ring.

Carbon Assignment (R)-Phenylglycine Cyclohexa-1,4-diene This compound (Predicted)
Carboxyl (C=O)~175-180 ppm-~170-175 ppm
α-Carbon~55-60 ppm-~50-55 ppm
Olefinic carbons (=CH)-~125 ppm~120-130 ppm
Allylic carbons (CH₂)-~26 ppm~25-30 ppm
Quaternary olefinic carbon--~135-140 ppm
Aromatic carbons~127-138 ppm--

Note: Predicted values are estimations. The exact chemical shifts will be influenced by the solvent and pH of the sample.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for amino acids, which can be adapted for this compound.

1. Sample Preparation:

  • Dissolution: Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired pH. For amino acids, D₂O is a common choice.

  • pH Adjustment: The chemical shifts of the α-proton, α-carbon, and carboxyl carbon are sensitive to pH. Adjust the pD (the pH in D₂O) to a desired and consistent value using dilute DCl or NaOD. A pD of around 7 is often used for zwitterionic amino acids.

  • Internal Standard: Add a small amount of an internal standard for referencing the chemical shifts. Common standards include 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous samples.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary if a residual protonated solvent signal is present.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (e.g., TSP at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structure and Connectivity Diagram

The following diagram illustrates the molecular structure of this compound and the connectivity of its constituent atoms.

molecular_structure cluster_ring Cyclohexa-1,4-dienyl Ring cluster_backbone Amino Acid Backbone C1 C1 C2 C2 C1->C2 = alphaC α-C C1->alphaC C3 C3 C2->C3 C4 C4 C3->C4 = C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 carboxylC C=O alphaC->carboxylC N N alphaC->N O O carboxylC->O = OH OH carboxylC->OH

Caption: Molecular graph of this compound.

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of (R)-(-)-2-(2,5-Dihydrophenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-(-)-2-(2,5-Dihydrophenyl)glycine and the structurally similar proteinogenic amino acid, L-Phenylalanine, using high-resolution mass spectrometry (HRMS). Due to the limited availability of direct experimental HRMS data for (R)-(-)-2-(2,5-Dihydrophenyl)glycine, this guide presents predicted data based on established fragmentation patterns of similar molecules, alongside comprehensive experimental data for L-Phenylalanine. This comparison offers valuable insights for researchers developing analytical methods for novel amino acid analogs.

Performance Comparison: HRMS Data

The following table summarizes the key high-resolution mass spectrometry characteristics of (R)-(-)-2-(2,5-Dihydrophenyl)glycine and L-Phenylalanine.

Parameter(R)-(-)-2-(2,5-Dihydrophenyl)glycineL-Phenylalanine
Molecular Formula C₈H₁₁NO₂[1][2]C₉H₁₁NO₂[3][4][5][6]
Molecular Weight (Da) 153.18[1][2]165.19[3][6][7]
Theoretical Exact Mass [M+H]⁺ (Da) 154.0817166.0868[6]
Predicted/Observed [M+H]⁺ (Da) 154.0811 (Predicted)166.0863 (Observed)
Mass Error (ppm) < 5 (Predicted)< 5
Key MS/MS Fragment Ions (m/z) Predicted: 137.0550 (-NH₃), 108.0597 (-HCOOH), 91.0542 (C₇H₇⁺)Observed: 149.0604 (-NH₃), 120.0808 (loss of HCOOH), 103.0542, 91.0542 (C₇H₇⁺)[8]
Predicted Fragmentation Pathway Loss of ammonia, loss of formic acid, and cleavage of the side chain.Loss of ammonia, loss of formic acid, and cleavage to form the tropylium ion.

Experimental Protocols

A detailed methodology for the analysis of (R)-(-)-2-(2,5-Dihydrophenyl)glycine using a UPLC-HRMS system is provided below. This protocol is adapted from established methods for amino acid analysis.

1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of (R)-(-)-2-(2,5-Dihydrophenyl)glycine and dissolve it in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Further dilute this stock solution with the same solvent to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from a biological matrix): For protein-containing samples, perform a protein precipitation step. To 100 µL of the sample, add 400 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant for analysis.

2. UPLC-HRMS Analysis

  • Chromatographic System: A high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2).

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of (R)-(-)-2-(2,5-Dihydrophenyl)glycine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-HRMS Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution UPLC UPLC Separation Dilution->UPLC Extraction Sample Extraction (if needed) Extraction->UPLC HRMS HRMS Detection (MS1) UPLC->HRMS MSMS MS/MS Fragmentation HRMS->MSMS Processing Data Analysis MSMS->Processing Identification Compound Identification Processing->Identification

Caption: Experimental workflow for HRMS analysis.

fragmentation_pathway parent [M+H]⁺ m/z = 154.0811 frag1 [M+H-NH₃]⁺ m/z = 137.0550 parent->frag1 -NH₃ frag2 [M+H-HCOOH]⁺ m/z = 108.0597 parent->frag2 -HCOOH frag3 [C₇H₇]⁺ m/z = 91.0542 parent->frag3 -C₂H₄NO₂

Caption: Predicted fragmentation of (R)-(-)-2-(2,5-Dihydrophenyl)glycine.

References

Comparative Crystallographic Analysis of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid Derivatives and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid and its derivatives, with a comparative look at structurally related compounds.

Introduction

This compound and its derivatives are a class of non-proteinogenic amino acids of significant interest in medicinal chemistry. They form the side chain of the semi-synthetic cephalosporin antibiotic, cefradine. Understanding the precise three-dimensional structure of these compounds through single-crystal X-ray diffraction is crucial for drug design, enabling the optimization of pharmacological activity and the development of novel therapeutics.

This guide provides a comparative overview of the single-crystal X-ray diffraction analysis of this class of compounds. Due to the limited availability of public crystallographic data for this compound itself, this guide will focus on a comparative analysis with its structurally similar analogs, L-phenylglycine and the parent antibiotic, cefradine. This comparison will provide valuable insights into the conformational preferences and packing arrangements that can be expected for this family of molecules.

Comparative Crystallographic Data

ParameterL-PhenylglycineCefradine (Dihydrate)This compound
Formula C₈H₉NO₂C₁₆H₁₉N₃O₄S·2H₂OC₈H₁₁NO₂
Crystal System MonoclinicOrthorhombicData Not Available
Space Group P2₁/cP2₁2₁2₁Data Not Available
a (Å) 15.779410.33Data Not Available
b (Å) 4.852511.23Data Not Available
c (Å) 9.877117.03Data Not Available
α (°) 9090Data Not Available
β (°) 97.95290Data Not Available
γ (°) 9090Data Not Available
Volume (ų) 749.51974Data Not Available
Z 44Data Not Available
Reference --INVALID-LINK----INVALID-LINK--

Table 1: Comparative Crystallographic Data. This table summarizes the unit cell parameters and space groups for L-phenylglycine and cefradine dihydrate. This data provides a basis for comparison for future studies on this compound derivatives.

Experimental Protocols

The successful determination of a crystal structure is highly dependent on the quality of the single crystals and the methodology used for data collection and refinement. Below are generalized protocols for the key experimental stages.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various organic synthesis routes, often involving modifications of commercially available starting materials.

Crystallization of Amino Acids:

Growing diffraction-quality single crystals of amino acids can be challenging. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant solvent in a sealed container.

  • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often requires screening a variety of polar and non-polar solvents and their mixtures.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations and improve data quality.

Data Collection:

  • An X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal.

  • The crystal is rotated, and a series of diffraction images are collected by a detector.

  • The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.

Structure Solution and Refinement:

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares methods to improve the agreement between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for single-crystal X-ray diffraction and a conceptual signaling pathway where such structural information is vital.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure

A generalized workflow for single-crystal X-ray diffraction analysis.

signaling_pathway Drug Development Logic cluster_design Molecular Design cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development target_id Target Identification lead_compound Lead Compound ((R)-2-Amino-2-(cyclohexa- 1,4-dien-1-yl)acetic acid derivative) target_id->lead_compound structural_info 3D Structural Information (X-ray Crystallography) lead_compound->structural_info sar Structure-Activity Relationship (SAR) structural_info->sar sar->lead_compound Iteration admet ADMET Profiling sar->admet preclinical Preclinical Studies admet->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

The role of structural information in the drug development pipeline.

Conclusion

The single-crystal X-ray diffraction of this compound and its derivatives is a critical step in the rational design of new pharmaceuticals. While crystallographic data for the parent amino acid is not yet publicly available, the analysis of its structural analogs, L-phenylglycine and cefradine, provides a solid foundation for understanding the conformational and packing behavior of this important class of molecules. The experimental protocols and workflows outlined in this guide offer a practical framework for researchers to pursue the crystallographic characterization of novel derivatives, ultimately contributing to the advancement of drug discovery and development.

A Comparative Analysis of the Biological Activities of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid and Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the essential amino acid L-phenylalanine and the synthetic amino acid analogue (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. While extensive research has elucidated the multifaceted roles of phenylalanine in physiology and metabolism, data on the biological effects of this compound are limited. This document summarizes the available information, offers a comparative perspective based on structural similarities and the activities of related compounds, and proposes experimental protocols for direct comparative analysis.

Introduction

Phenylalanine is an essential aromatic amino acid, a fundamental building block for proteins, and a precursor for several critical biomolecules, including the amino acid tyrosine and neurotransmitters like dopamine, norepinephrine, and epinephrine.[1][2] Its metabolism is central to several physiological processes, and its dysregulation is associated with metabolic disorders such as phenylketonuria (PKU).[1]

This compound is a non-proteinogenic amino acid. It is structurally related to phenylalanine, featuring a six-membered ring attached to the α-carbon. However, the cyclohexadiene ring is non-aromatic, which is a key structural difference. This compound is also described as a derivative of glycine.[3] The lack of extensive biological data necessitates a comparative analysis based on its structural features and the known activities of similar compounds to infer its potential biological profile.

Comparative Overview of Biological Activities

Due to the limited direct experimental data for this compound, this comparison is based on the well-established functions of phenylalanine and the potential activities of the synthetic analogue inferred from related compounds.

FeatureL-PhenylalanineThis compound (Inferred/Potential)
Role in Protein Synthesis Essential building block of proteins.[1]Not incorporated into proteins. May act as an antagonist.
Metabolic Fate Converted to tyrosine by phenylalanine hydroxylase; precursor to catecholamines and melanin.[2][4]Potential inhibitor of phenylalanine hydroxylase due to structural similarity.
Neurological Activity Precursor to neurotransmitters (dopamine, norepinephrine, epinephrine).[2]Potential modulation of neurotransmitter systems. Halogenated phenylalanine derivatives show neuroprotective effects.[5]
Receptor Interactions Binds to amino acid transporters.May interact with amino acid transporters, potentially as a competitive inhibitor.
Other Potential Activities Modulates immune responses and has antioxidant properties.[6]Cyclohexane derivatives have shown anti-inflammatory and anticancer activities.[7][8] As a glycine derivative, it may have cytoprotective and immunomodulatory properties.[9]

Signaling Pathways

Phenylalanine Metabolism and Associated Pathways

Phenylalanine is a central node in several metabolic pathways. The primary pathway involves its conversion to tyrosine, which then serves as a precursor for the synthesis of catecholamines and melanin.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase Proteins Protein Synthesis Phe->Proteins Phenylpyruvic_acid Phenylpyruvic acid Phe->Phenylpyruvic_acid (in PKU) L_DOPA L-DOPA Tyr->L_DOPA Tyrosine hydroxylase Melanin Melanin Tyr->Melanin Tyrosinase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathways of L-phenylalanine.

Experimental Protocols

To directly compare the biological activities of this compound and phenylalanine, the following experimental protocols are proposed.

Phenylalanine Hydroxylase Inhibition Assay

This assay will determine if this compound can inhibit the enzymatic conversion of phenylalanine to tyrosine.

Workflow:

PAH_Assay_Workflow start Start prepare Prepare reaction mixture: - Phenylalanine hydroxylase - Phenylalanine (substrate) - Cofactors (BH4) start->prepare add_compounds Add varying concentrations of: - this compound - Phenylalanine (positive control) prepare->add_compounds incubate Incubate at 37°C add_compounds->incubate measure Measure Tyrosine production (e.g., by HPLC or a colorimetric assay) incubate->measure analyze Calculate IC50 values measure->analyze end End analyze->end Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of: - this compound - Phenylalanine - Vehicle control seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate->add_reagent measure Measure absorbance or fluorescence add_reagent->measure analyze Calculate cell viability (%) and determine IC50 measure->analyze end End analyze->end

References

A Comparative Guide to the Stereoselective Activity of (R)- and (S)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential stereoselective biological activities of the (R)- and (S)-enantiomers of 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. It is important to note that while the (R)-enantiomer is known as an intermediate in the synthesis of certain antibiotics, direct experimental data comparing the pharmacological profiles of the (R)- and (S)-enantiomers is limited in publicly available literature.[1] This guide, therefore, offers a predictive comparison based on the well-established principles of stereochemistry in pharmacology and the activities of structurally related phenylglycine analogs at glutamate receptors.

Introduction to Stereoselectivity in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their biological activity, including their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (interaction with biological targets). This stereoselectivity arises from the three-dimensional nature of biological macromolecules, such as receptors and enzymes, which create chiral environments where only one enantiomer may bind with high affinity and elicit a biological response. The differential activity of enantiomers is a critical consideration in drug design and development, as the "inactive" enantiomer may be inert, contribute to side effects, or even have opposing pharmacological effects.

Potential Biological Targets and Hypothesized Stereoselective Activity

Based on the structural similarity of 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid to phenylglycine, it is hypothesized that these enantiomers may interact with glutamate receptors, a major family of excitatory neurotransmitter receptors in the central nervous system. Phenylglycine derivatives are well-documented as ligands for both ionotropic (e.g., NMDA) and metabotropic glutamate receptors (mGluRs), often with pronounced stereoselectivity.[2][3][4][5][6][7][8]

For instance, in many classes of phenylglycine analogs that act on mGluRs, the (S)-enantiomer is often the more potent agonist at group I mGluRs, while stereoselectivity at group II and III mGluRs can vary.[2][3] It is therefore plausible that (R)- and (S)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid also exhibit stereoselective binding and functional activity at one or more glutamate receptor subtypes.

The diene structure in the cyclohexadienyl ring introduces a conformational constraint that differs from a simple phenyl ring, which could influence receptor subtype selectivity and the degree of stereoselectivity.

Data Presentation: A Predictive Comparison

In the absence of direct experimental data, the following table presents a hypothetical comparison of the potential activities of the (R)- and (S)-enantiomers at a putative glutamate receptor target. This table is intended to serve as a template for the presentation of future experimental findings.

Parameter(R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid(S)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Receptor Binding Affinity (Ki)
mGluR1Hypothesized lower affinityHypothesized higher affinity
mGluR2To be determinedTo be determined
mGluR5Hypothesized lower affinityHypothesized higher affinity
NMDATo be determinedTo be determined
Functional Activity (EC50/IC50)
mGluR1 AgonismHypothesized weaker or inactiveHypothesized potent agonist
mGluR2 Agonism/AntagonismTo be determinedTo be determined
mGluR5 AgonismHypothesized weaker or inactiveHypothesized potent agonist
In Vivo Efficacy To be determinedTo be determined

Experimental Protocols

To elucidate the stereoselective activity of (R)- and (S)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key experiments.

Radioligand Binding Assays for Glutamate Receptors

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers for various glutamate receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the glutamate receptor subtype of interest (e.g., mGluR1, mGluR2, mGluR5, NMDA).

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]quisqualate for group I mGluRs, [³H]CGP 39653 for NMDA receptors).

  • (R)- and (S)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound (either the (R)- or (S)-enantiomer).

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays: Calcium Mobilization for Gq-Coupled mGluRs

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the enantiomers as agonists or antagonists at Gq-coupled mGluRs (e.g., mGluR1, mGluR5).

Materials:

  • HEK293 cells stably expressing the mGluR of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • (R)- and (S)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid.

  • A known agonist for the receptor (for antagonist testing).

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • For agonist testing, add varying concentrations of the (R)- or (S)-enantiomer to the wells and measure the change in fluorescence over time.

  • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.

  • The change in fluorescence is proportional to the intracellular calcium concentration.

  • Data are plotted as concentration-response curves to determine EC50 and Emax values.

Mandatory Visualizations

G Hypothetical Signaling Pathway for a Gq-Coupled mGluR cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR mGluR Gq Gq protein mGluR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Yields DAG DAG PIP2->DAG Yields Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Phosphorylates targets Ca2+ Ca2+ IP3R->Ca2+ Releases Ca2+->PKC Activates Agonist Agonist ((R)- or (S)-enantiomer) Agonist->mGluR Binds G Experimental Workflow for Comparing Enantiomer Activity cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Synthesis Synthesize (R)- and (S)-enantiomers Purification Purify enantiomers (e.g., chiral HPLC) Synthesis->Purification Characterization Characterize structure and purity (NMR, MS) Purification->Characterization Binding Receptor Binding Assays (Determine Ki) Characterization->Binding Functional Functional Assays (Determine EC50/IC50, Emax) Characterization->Functional Analysis Statistical Analysis Binding->Analysis PK Pharmacokinetic Profiling Functional->PK Functional->Analysis PD Pharmacodynamic/Efficacy Models PK->PD PD->Analysis Comparison Stereoselectivity Ratio Calculation Analysis->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

References

A Comparative Guide to the Conformational Analysis of Peptides Containing (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid and Other Constrained Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance proteolytic stability, modulate bioactivity, and enforce specific secondary structures.[1] Among the vast array of available building blocks, (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid presents a unique scaffold, combining the conformational constraints of a cyclic system with the electronic properties of a dienyl group. While specific experimental data on peptides containing this particular amino acid are not extensively available in peer-reviewed literature, this guide provides a comprehensive framework for its conformational analysis. We will compare its expected properties with those of well-characterized, conformationally constrained non-natural amino acids, such as phenylglycine and α,α-disubstituted amino acids. This guide also details the key experimental and computational protocols necessary for such a comparative analysis.

Expected Conformational Effects of this compound

The substitution at the α-carbon with a cyclohexadienyl ring is expected to significantly restrict the rotation around the N-Cα (φ) and Cα-C (ψ) bonds. This steric hindrance is anticipated to favor a limited set of dihedral angles, thereby promoting the adoption of well-defined secondary structures like β-turns or helical folds. The dienyl system may also participate in non-covalent interactions, such as π-π stacking with aromatic residues, further stabilizing specific conformations.

Comparative Analysis with Alternative Constrained Amino Acids

To understand the potential conformational landscape of peptides containing this compound, a comparison with structurally related and well-studied non-natural amino acids is invaluable.

Non-Natural Amino Acid Structure Primary Conformational Preference Impact on Peptide Structure
This compound (Structure of the amino acid)Expected to be highly constrained, favoring specific φ/ψ angles to minimize steric clash with the cyclohexadienyl ring.Likely to induce turns or helical structures. The non-planar ring may offer unique packing opportunities within a peptide structure.
(R)-Phenylglycine (Structure of Phenylglycine)Shows a preference for semi-extended or folded conformations, depending on the local peptide sequence.[2]Can act as a turn-inducer or be incorporated into helical structures. The aromatic ring can engage in π-stacking interactions.
α-Aminoisobutyric acid (Aib) (Structure of Aib)Strongly promotes helical conformations, particularly 310-helices, due to the steric hindrance of the two methyl groups at the α-carbon.A potent helix-inducer, often used to stabilize α-helical or 310-helical secondary structures in peptides.
(1R,2S)-2-Aminocyclobutane-1-carboxylic acid (Structure of the cyclobutane amino acid)The rigid cyclobutane ring severely restricts the backbone dihedral angles, leading to well-defined turn or sheet-like structures.Induces sharp turns and can be used to create highly ordered peptide architectures.

Experimental Protocols for Conformational Analysis

A multi-pronged approach combining spectroscopic and computational methods is essential for a thorough conformational analysis of peptides containing novel amino acids.

Peptide Synthesis

Peptides incorporating this compound or its alternatives are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc or Boc chemistry.

Workflow for Solid-Phase Peptide Synthesis:

Resin Resin Support Coupling Fmoc-AA Coupling Resin->Coupling Step 1 Wash Washing Coupling->Wash Step 2 Deprotection Fmoc Deprotection Deprotection->Wash Step 4 Wash->Coupling Repeat for each AA Wash->Deprotection Step 3 Cleavage Cleavage & Deprotection Wash->Cleavage Final Step Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.[3][4]

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space proton-proton distances, which are crucial for structure calculation.

  • ³J(HN,Hα) Coupling Constants: The magnitude of this coupling constant, obtained from high-resolution 1D or 2D spectra, provides information about the backbone dihedral angle φ.

Illustrative NMR Data Comparison:

Parameter Peptide with (R)-Phenylglycine Peptide with Aib Expected for Peptide with this compound
³J(HN,Hα) (Hz) 5-7 Hz (indicating a folded conformation)4-6 Hz (consistent with helical structures)Expected to be in the range of 4-7 Hz, suggesting a constrained, non-extended conformation.
NOE Patterns Sequential Hα(i)-HN(i+1) NOEs of medium intensity.Strong sequential HN(i)-HN(i+1) NOEs, characteristic of helices.A mix of sequential and medium-range NOEs would be anticipated, indicative of turn or helical structures.
Chemical Shift Dispersion Moderate dispersion in the amide proton region.Good dispersion, especially in folded helical structures.Good dispersion is expected due to the constrained nature of the residue.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[5][6]

Characteristic CD Spectra:

  • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.

  • β-sheet: A negative band around 218 nm and a positive band near 195 nm.

  • Random Coil: A strong negative band below 200 nm.

Experimental Workflow for Conformational Analysis:

cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_nmr_details NMR Details Synthesis Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization CD Circular Dichroism Characterization->CD NMR NMR Spectroscopy Characterization->NMR TOCSY TOCSY NMR->TOCSY Modeling Computational Modeling Final 3D Structure Ensemble Modeling->Final NOESY NOESY/ROESY TOCSY->NOESY StructureCalc Structure Calculation NOESY->StructureCalc StructureCalc->Modeling Refinement

Caption: Integrated workflow for peptide conformational analysis.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations complement experimental data by providing insights into the dynamic behavior and energetic landscape of peptide conformations.[7]

Typical Computational Workflow:

  • Structure Building: Generate an initial 3D structure of the peptide.

  • Parameterization: Develop force field parameters for the non-natural amino acid if they are not already available.

  • Energy Minimization: Relax the initial structure to remove steric clashes.

  • Molecular Dynamics Simulation: Simulate the peptide's motion in a solvent environment over time to explore its conformational space.

  • Analysis: Analyze the simulation trajectory to identify stable conformations, hydrogen bonding patterns, and dihedral angle distributions.

Conclusion

While the conformational properties of peptides containing this compound have yet to be fully elucidated experimentally, a robust framework for their investigation exists. By employing a combination of peptide synthesis, high-resolution NMR spectroscopy, circular dichroism, and computational modeling, researchers can gain detailed insights into the structural impact of this novel amino acid. Comparative analysis with well-characterized constrained residues like phenylglycine and Aib will be crucial in contextualizing the experimental findings and guiding the rational design of peptidomimetics with tailored three-dimensional structures and biological functions.

References

Enhancing Peptide Metabolic Stability: A Comparative Guide Featuring (R)-(-)-2-(2,5-Dihydrophenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo metabolic stability of peptides, with a special focus on the potential contributions of the non-proteinogenic amino acid (R)-(-)-2-(2,5-Dihydrophenyl)glycine. While direct experimental data for this specific amino acid is not yet widely available, this document synthesizes existing data on other peptide modifications to provide a predictive comparison and outlines the standard experimental protocols required for such assessments.

Introduction to Peptide Metabolic Stability

Peptide-based therapeutics offer high specificity and potency but are often limited by their poor metabolic stability, leading to short in vivo half-lives. A primary reason for this is their susceptibility to degradation by proteases. To overcome this challenge, various strategies are employed to modify peptide structures, including the incorporation of non-proteinogenic amino acids (NPAAs). These modifications can sterically hinder protease binding, alter the peptide's conformational properties, and ultimately enhance its stability and therapeutic potential. This guide explores several of these strategies and compares their reported effectiveness, providing a framework for evaluating novel NPAAs like (R)-(-)-2-(2,5-Dihydrophenyl)glycine.

Comparative Analysis of Metabolic Stability

The following tables summarize the reported metabolic stability of various peptides modified with different stability-enhancing strategies. This data serves as a benchmark for estimating the potential performance of peptides incorporating (R)-(-)-2-(2,5-Dihydrophenyl)glycine.

In Vitro Metabolic Stability Data
Peptide/AnalogModificationMatrixHalf-life (t½)Reference(s)
Native GLP-1-Human Plasma~2 min[1][2]
LiraglutideC16 fatty acid acylation, Arg34 substitutionHuman Plasma~13 h[3]
SemaglutideAib at position 8, C18 fatty acid acylationHuman Plasma~165 h[3][4]
TaspoglutideAib at positions 8 and 35Human Plasma~13 h[1][2]
Native Somatostatin-Human Plasma< 3 min[5][6][7]
OctreotideD-Trp and D-Phe incorporation, C-terminal alcoholHuman Plasma~1.5-2 h[5][6]
LanreotideD-Nal and other modifications-Apparent plasma half-life of ~4.5 days[8]
Neurotensin Analog (33)β²-hArg at position 8Human Plasma32 h[9]
Neurotensin Analog (34)β²-hArg at position 8, β³-hLeu at position 13Human Plasma> 7 days[9]
Linear Peptide 7-Rat Plasma14.3 min[10]
Cyclic Peptide 9CyclizationRat Plasma59.8 min[10]
In Vivo Metabolic Stability Data
Peptide/AnalogModificationSpeciesHalf-life (t½)Reference(s)
Native Somatostatin-Rat (hypophysectomized)~8 min (acute GH treatment)[11]
OctreotideD-Trp and D-Phe incorporation, C-terminal alcoholHuman~1.5 h[6]
Neurotensin Analog (JMV5296)Silaproline and TMSAla incorporation, reduced amide bond-> 20 h (plasma)[12]

The Potential of (R)-(-)-2-(2,5-Dihydrophenyl)glycine

While specific experimental data for peptides containing (R)-(-)-2-(2,5-Dihydrophenyl)glycine is not yet available, its structural features allow for a reasoned prediction of its impact on metabolic stability.

  • (R)-Configuration: The (R)-chirality at the alpha-carbon classifies it as a D-amino acid analog. D-amino acids are known to significantly increase resistance to proteolysis because peptidases are stereospecific for L-amino acids.

  • Bulky Dihydrophenyl Side Chain: The 2,5-dihydrophenyl group is a bulky and rigid cyclic structure. This steric hindrance is expected to physically block the active sites of proteolytic enzymes, further enhancing stability.

  • Conformational Constraint: The cyclic nature of the side chain can impose conformational rigidity on the peptide backbone, which can lead to a more stable structure that is less susceptible to enzymatic degradation.

Based on these characteristics, it is hypothesized that the incorporation of (R)-(-)-2-(2,5-Dihydrophenyl)glycine into a peptide sequence would significantly increase its metabolic half-life, both in vitro and in vivo, likely comparable to or exceeding that of other bulky D-amino acids.

Experimental Protocols

To empirically determine the metabolic stability of peptides containing (R)-(-)-2-(2,5-Dihydrophenyl)glycine, the following standard experimental protocols are recommended.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a peptide in plasma from a relevant species (e.g., human, rat, mouse).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

    • Thaw plasma (e.g., human plasma with K2EDTA as anticoagulant) on ice.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the test peptide from the stock solution into the pre-warmed plasma to a final concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately mix the aliquot with a cold precipitation solution (e.g., acetonitrile or methanol, often containing an internal standard) to stop enzymatic degradation and precipitate plasma proteins.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent peptide in the supernatant using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis:

    • Plot the percentage of the remaining peptide against time.

    • Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the concentration versus time plot.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile, including the in vivo half-life, of a peptide after administration to a test animal.

Methodology:

  • Animal Model:

    • Select a suitable animal model (e.g., Sprague-Dawley rats, C57BL/6 mice).

    • Acclimatize the animals prior to the study.

  • Dosing:

    • Administer the test peptide via the intended clinical route (e.g., intravenous bolus, subcutaneous injection).

    • The dose will depend on the expected potency and should be formulated in a sterile, biocompatible vehicle.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60, 120, 240, 480 minutes post-dose) from a suitable site (e.g., tail vein, retro-orbital sinus).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Extract the peptide from the plasma, typically using protein precipitation or solid-phase extraction.

    • Quantify the peptide concentration in the processed samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

      • Half-life (t½)

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the described experimental protocols.

InVitro_Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Stock spike Spike Peptide into Plasma prep_peptide->spike prep_plasma Thaw Plasma prep_plasma->spike incubate Incubate at 37°C spike->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with Cold Acetonitrile sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Caption: Workflow for an in vitro plasma stability assay.

InVivo_PK_Study_Workflow cluster_animal Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_pk_analysis PK Analysis acclimatize Acclimatize Animals dose Administer Peptide acclimatize->dose blood_sample Collect Blood Samples at Time Points dose->blood_sample centrifuge_blood Centrifuge Blood to Obtain Plasma blood_sample->centrifuge_blood store_plasma Store Plasma at -80°C centrifuge_blood->store_plasma extract Extract Peptide from Plasma store_plasma->extract quantify Quantify by LC-MS/MS extract->quantify plot_data Plot Concentration vs. Time quantify->plot_data calculate_params Calculate PK Parameters (t½, AUC, etc.) plot_data->calculate_params

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing the metabolic stability of peptide therapeutics. While direct data for (R)-(-)-2-(2,5-Dihydrophenyl)glycine is pending, its structural characteristics strongly suggest it will be a potent stabilizer against proteolytic degradation. The experimental protocols detailed in this guide provide a clear path for the empirical validation of this hypothesis. By comparing the results of these future studies with the existing data on other NPAAs, researchers can make informed decisions in the design and optimization of next-generation peptide drugs with improved pharmacokinetic profiles.

References

A Comparative Guide to the FT-IR Spectroscopic Identification of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of the non-proteinogenic amino acid, (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. Due to the limited availability of a direct experimental spectrum for this specific compound in public databases, this guide presents a detailed prediction of its characteristic FT-IR absorption bands based on its functional groups. This is then compared with experimental data from structurally analogous amino acids to provide a robust framework for its identification and characterization.

Predicted FT-IR Spectral Data and Comparison with Alternatives

In the solid state, amino acids typically exist as zwitterions, where the carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). The FT-IR spectrum of this compound is therefore expected to exhibit characteristic absorption bands corresponding to these zwitterionic features, as well as vibrations from its unique cyclohexa-1,4-dien-1-yl side chain.

The following table summarizes the predicted key FT-IR absorption bands for this compound and compares them with the experimentally determined bands of other relevant amino acids: L-Phenylalanine, L-Tyrosine, L-Tryptophan, and L-Cyclohexylalanine.

Vibrational Mode This compound (Predicted) L-Phenylalanine (Experimental) L-Tyrosine (Experimental) L-Tryptophan (Experimental) L-Cyclohexylalanine (Predicted/Experimental) References
O-H Stretch (Carboxylic Acid) Not expected in zwitterionic form~3443 cm⁻¹ (broad, H-bonding)Broad band centered at 3217 cm⁻¹ (overlaps with -NH₂ and -OH)~3400 cm⁻¹ (N-H of indole)Broad absorption in the 3500 - 2000 cm⁻¹ region[1][2][3][4][5]
N-H Stretch (-NH₃⁺) 3200-2800 cm⁻¹ (broad)3068 cm⁻¹ (asymmetric), 3034 cm⁻¹ (symmetric)Broad envelop between 2000 and 3500 cm⁻¹~3400 cm⁻¹ (indole N-H)Broad absorption in the 3500 - 2000 cm⁻¹ region[1][3][6]
C-H Stretch (Aliphatic/Alicyclic) ~2960-2850 cm⁻¹2964-2940 cm⁻¹CH₂ vibrations just below 3000 cm⁻¹~2900 cm⁻¹~2930, ~2850 cm⁻¹[1][3][4][6]
C=C Stretch (Cyclohexadiene) ~1650 cm⁻¹ (weak to medium)~1625 cm⁻¹ (aromatic, shoulder)Aromatic ring vibrations in fingerprint region~1665 cm⁻¹ (aromatic)N/A[1][3]
-NH₃⁺ Asymmetric Bending ~1630-1600 cm⁻¹1608 cm⁻¹~1598 cm⁻¹~1664 cm⁻¹~1600 cm⁻¹[1][4][6][7]
-COO⁻ Asymmetric Stretch ~1600-1560 cm⁻¹1587 cm⁻¹~1590 cm⁻¹~1586 cm⁻¹~1580 cm⁻¹[1][4][7]
-NH₃⁺ Symmetric Bending ~1550-1480 cm⁻¹1525 cm⁻¹~1475 cm⁻¹Not clearly specified~1500 cm⁻¹[1][4][6]
-COO⁻ Symmetric Stretch ~1420-1380 cm⁻¹~1410 cm⁻¹~1410 cm⁻¹~1400 cm⁻¹~1400 cm⁻¹[7][8]

Experimental Protocols

A reliable method for obtaining high-quality FT-IR spectra of solid amino acids is through Attenuated Total Reflectance (ATR)-FTIR spectroscopy. This technique requires minimal sample preparation and is non-destructive.

Protocol for ATR-FTIR Spectroscopy of Solid Amino Acids
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, is powered on and has completed its initialization sequence.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum.[4] This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, over a spectral range of 4000-400 cm⁻¹.[4]

  • Sample Preparation and Measurement:

    • Place a small amount (a few milligrams) of the solid amino acid sample directly onto the center of the ATR crystal.[9]

    • Apply pressure using the ATR accessory's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[9] Be cautious not to apply excessive pressure, which could damage the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

    • Perform baseline correction and other necessary spectral processing as required.

    • Identify the characteristic absorption bands and compare them to reference spectra or predicted values.

  • Cleaning:

    • After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal.

    • Clean the crystal thoroughly with a solvent-moistened wipe to remove any sample residue.[9]

Visualizations

Workflow for FT-IR Identification

The following diagram illustrates the general workflow for identifying this compound using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Processing cluster_analysis Analysis & Identification Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Compare_Spectra Compare with Reference/Predicted Data Identify_Peaks->Compare_Spectra Confirmation Confirm Structure Compare_Spectra->Confirmation

Caption: Workflow for FT-IR analysis of an amino acid.

Logical Framework for Spectral Comparison

This diagram outlines the logical process for comparing the FT-IR spectrum of an unknown sample with the expected spectrum of this compound and its alternatives.

Spectral_Comparison_Logic cluster_functional_groups Key Functional Group Analysis cluster_comparison Comparison with Alternatives Unknown_Spectrum Experimental FT-IR Spectrum of Unknown Sample Zwitterion_Bands Presence of Zwitterionic Bands? (-NH3+, -COO-) Unknown_Spectrum->Zwitterion_Bands Analyze CH_Bands Presence of Alicyclic C-H Bands? (~2960-2850 cm-1) Zwitterion_Bands->CH_Bands Yes CC_Bands Presence of C=C Bands? (~1650 cm-1) CH_Bands->CC_Bands Yes Compare_Phe Compare with Phenylalanine (Aromatic vs. Dienyl) CC_Bands->Compare_Phe Yes Compare_Cyclo Compare with Cyclohexylalanine (Unsaturated vs. Saturated Ring) Compare_Phe->Compare_Cyclo Identification Identification as This compound Compare_Cyclo->Identification Consistent

Caption: Logic for FT-IR spectral comparison and identification.

References

comparative analysis of synthetic routes to (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug design. Its constrained cyclic structure, mimicking that of phenylalanine, makes it a valuable building block for synthesizing peptides with modified conformations and potentially enhanced biological activity and stability. This guide provides a comparative analysis of three distinct synthetic strategies for obtaining the enantiomerically pure (R)-isomer, offering insights into their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to this compound.

ParameterRoute 1: Birch Reduction of (R)-PhenylglycineRoute 2: Asymmetric Synthesis via Chiral AuxiliaryRoute 3: Chemoenzymatic Synthesis
Starting Material (R)-PhenylglycineGlycine, Chiral Auxiliary (e.g., Evans auxiliary)Racemic 2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid or its keto-acid precursor
Key Transformation Birch ReductionDiastereoselective AlkylationEnzymatic Resolution or Asymmetric Amination
Number of Steps 13-41-2 (post-racemic synthesis)
Overall Yield (indicative) 70-85%40-60%Resolution: <50% (for desired enantiomer); Asymmetric Amination: 60-90%
Enantiomeric Excess (e.e.) >98% (retention of configuration)>95% (diastereoselective)>99%
Key Advantages High stereospecificity, short route.High diastereoselectivity, well-established methodology.Excellent enantioselectivity, mild reaction conditions.
Key Disadvantages Use of cryogenic liquid ammonia and alkali metals.Multiple steps (auxiliary attachment/removal), cost of auxiliary.For resolution, theoretical max yield is 50%; for amination, requires specific enzyme and precursor.

Experimental Protocols

Route 1: Birch Reduction of (R)-Phenylglycine

This route offers a direct and highly stereospecific approach to the target molecule, leveraging the commercially available chiral pool starting material, (R)-phenylglycine. The key step is the Birch reduction of the aromatic ring, which proceeds with retention of the stereochemistry at the α-carbon.

Experimental Protocol:

  • Setup: A three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and an ammonia gas inlet is charged with liquid ammonia (approx. 10 mL per gram of substrate) at -78 °C.

  • Dissolution: (R)-Phenylglycine is added to the liquid ammonia with stirring.

  • Reduction: Small pieces of metallic sodium are added portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons. The reaction is stirred for 2-3 hours.

  • Quenching: The reaction is quenched by the slow addition of a proton source, such as tert-butanol, until the blue color disappears.

  • Work-up: The ammonia is allowed to evaporate. The residue is dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) with a mineral acid (e.g., HCl). The product precipitates and is collected by filtration, washed with cold water and a water-miscible organic solvent (e.g., ethanol), and dried under vacuum.

Route 2: Asymmetric Synthesis via Chiral Auxiliary

This method builds the desired stereocenter through a diastereoselective alkylation of a glycine enolate equipped with a removable chiral auxiliary. Evans-type oxazolidinone auxiliaries are commonly employed for this purpose.

Experimental Protocol:

  • Auxiliary Attachment: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with bromoacetyl bromide to form the corresponding N-(bromoacetyl)oxazolidinone.

  • Glycine Equivalent Formation: The resulting compound is then reacted with a glycine anion equivalent.

  • Diastereoselective Alkylation: The chiral glycine enolate is generated by treatment with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) and then alkylated with a suitable electrophile, such as 1-bromocyclohexa-1,4-diene.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved by hydrolysis (e.g., with lithium hydroxide) to yield the desired this compound. The chiral auxiliary can often be recovered.

Route 3: Chemoenzymatic Synthesis

This approach utilizes the high selectivity of enzymes to achieve the desired enantiomerically pure product. Two main strategies are presented: enzymatic kinetic resolution of a racemate and asymmetric amination of a keto-acid precursor.

3a. Enzymatic Kinetic Resolution:

  • Racemate Synthesis: The racemic 2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid is first synthesized via standard methods (e.g., Strecker synthesis from cyclohexa-1,4-dienecarbaldehyde).

  • Esterification: The racemic amino acid is protected and esterified (e.g., N-acetylation followed by esterification with methanol).

  • Enzymatic Hydrolysis: The racemic N-acetyl amino ester is subjected to enantioselective hydrolysis using a lipase (e.g., Candida antarctica lipase B, CAL-B) in a buffered aqueous solution. The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding acid, leaving the desired (R)-ester unreacted.

  • Separation and Deprotection: The unreacted (R)-ester is separated from the hydrolyzed (S)-acid by extraction. Subsequent hydrolysis and deprotection of the (R)-ester yield the target (R)-amino acid.

3b. Asymmetric Amination:

  • Keto-Acid Synthesis: The precursor, 2-oxo-2-(cyclohexa-1,4-dien-1-yl)acetic acid, is synthesized.

  • Transamination: The keto-acid is subjected to a reductive amination reaction catalyzed by an (R)-selective ω-transaminase. An amine donor, such as isopropylamine, is used in excess to drive the reaction equilibrium. A co-factor regeneration system (e.g., using a dehydrogenase and its substrate) is often employed.

  • Work-up: Upon reaction completion, the product is isolated by standard procedures, such as ion-exchange chromatography.

Visualizations

Synthetic_Routes cluster_0 Route 1: Birch Reduction cluster_1 Route 2: Chiral Auxiliary cluster_2 Route 3: Chemoenzymatic R_PG (R)-Phenylglycine Target1 (R)-2-Amino-2-(cyclohexa- 1,4-dien-1-yl)acetic acid R_PG->Target1 Na, liq. NH3, t-BuOH Glycine Glycine Chiral_Glycine Chiral_Glycine Glycine->Chiral_Glycine Attach Chiral Auxiliary Alkylated_Intermediate Alkylated_Intermediate Chiral_Glycine->Alkylated_Intermediate 1. LDA 2. Cyclohexadienyl bromide Target2 (R)-2-Amino-2-(cyclohexa- 1,4-dien-1-yl)acetic acid Alkylated_Intermediate->Target2 Cleave Auxiliary Racemic_AA Racemic Amino Acid Target3a (R)-2-Amino-2-(cyclohexa- 1,4-dien-1-yl)acetic acid Racemic_AA->Target3a Lipase Resolution (<50% yield) Keto_Acid α-Keto Acid Target3b (R)-2-Amino-2-(cyclohexa- 1,4-dien-1-yl)acetic acid Keto_Acid->Target3b Transaminase (R-selective)

Caption: Overview of the three main synthetic strategies.

Experimental_Workflow Start Choose Synthetic Route Synthesis Chemical Synthesis/ Enzymatic Reaction Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Analysis Characterization (NMR, MS, Chiral HPLC) Purification->Analysis Final_Product Enantiomerically Pure (R)-Amino Acid Analysis->Final_Product

Caption: General experimental workflow for synthesis and analysis.

Biological_Context Target_AA (R)-2-Amino-2-(cyclohexa- 1,4-dien-1-yl)acetic acid Peptide Peptide/Protein Target_AA->Peptide Incorporation as constrained analog Receptor Biological Receptor Target_AA->Receptor Direct Binding (Antagonist/Agonist) Phenylalanine Phenylalanine Phenylalanine->Peptide Natural Incorporation Peptide->Receptor Binding Signaling Cellular Signaling Receptor->Signaling Activation/ Inhibition

Caption: Potential biological role as a constrained phenylalanine analog.

A Comparative Guide to the Validation of Analytical Methods for Quantifying (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules within a complex reaction mixture is a critical step in process development and quality control. This guide provides a comprehensive comparison of validated analytical methods for the quantification of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid, a key chiral intermediate. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), presenting their respective experimental protocols, performance data, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for quantifying a chiral amino acid in a reaction mixture depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of HPLC, GC-MS, and CE for this purpose. The data presented is representative of typical performance for chiral amino acid analysis and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Performance Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase.Separation of volatile derivatives based on their boiling points and interaction with a chiral stationary phase, followed by mass-based detection.Separation based on the differential migration of ions in an electric field, often utilizing a chiral selector in the background electrolyte.
Derivatization Often not required for direct analysis on a chiral column. Can be used to enhance detection.Mandatory to increase volatility and thermal stability.Can be used to improve detectability and separation selectivity, but direct analysis is also possible.
Sensitivity (LOD/LOQ) Moderate to high (ng/mL to µg/mL range).Very high (pg/mL to ng/mL range).High (ng/mL to µg/mL range).
Selectivity High, dependent on the choice of chiral stationary phase.Very high, due to both chromatographic separation and mass spectrometric detection.Very high, excellent for resolving complex mixtures.
Precision (%RSD) Typically < 2%.Typically < 5%.Typically < 5%.
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.Typically 90-110%.
Sample Throughput Moderate.Lower, due to sample derivatization steps.High, with automated systems.
Instrumentation Cost Moderate.High.Moderate.

Table 2: Validation Parameters Overview (Illustrative Data)

Validation ParameterHPLCGC-MSCE
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 99.5%102.1%98.7%
Precision (Repeatability, %RSD) 0.8%2.5%3.1%
Intermediate Precision (%RSD) 1.2%3.8%4.5%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.03 µg/mL0.15 µg/mL

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for each of the discussed analytical techniques. These should be optimized for the specific reaction mixture and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a direct method using a chiral stationary phase, which is often preferred for its simplicity.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral stationary phase column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).

  • Mobile phase: A suitable mixture of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer (e.g., ammonium acetate, phosphate buffer), with potential additives like acids or bases to improve peak shape.

  • Standard of this compound.

  • Reaction mixture sample.

2. Chromatographic Conditions (to be optimized):

  • Column: Chiralpak® IA or similar.

  • Mobile Phase: Isocratic or gradient elution with a mixture of n-Hexane and Ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of the (R)-enantiomer in the mobile phase and create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Dilute a known amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Validation Parameters to Assess:

  • Specificity: Inject a blank (reaction mixture without the analyte) and a sample spiked with the analyte to ensure no interference from other components.

  • Linearity: Analyze a series of at least five concentrations of the standard to generate a calibration curve and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into the reaction mixture at different concentration levels.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires derivatization to make the amino acid volatile for GC analysis.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a chiral capillary column, and a mass spectrometer detector.

  • Chiral capillary column (e.g., Chirasil-Val).

  • Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA, or an esterification agent like methanolic HCl followed by an acylation agent like trifluoroacetic anhydride - TFAA).

  • Solvents for extraction and dilution (e.g., dichloromethane, ethyl acetate).

  • Internal standard (e.g., a stable isotope-labeled analog of the analyte).

2. Derivatization and GC-MS Conditions (to be optimized):

  • Derivatization:

    • Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.

    • Add the esterification reagent and heat (e.g., 100°C for 30 minutes).

    • Evaporate the reagent and add the acylation reagent. Heat again (e.g., 60°C for 20 minutes).

    • Evaporate the excess reagent and reconstitute the sample in a suitable solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a higher temperature (e.g., 220 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

3. Sample and Standard Preparation:

  • Standard and Sample Preparation: Prepare standards and samples by following the same derivatization procedure. Add the internal standard at the beginning of the sample preparation process.

4. Validation Parameters to Assess:

  • Follow a similar validation strategy as for HPLC, with a focus on the reproducibility of the derivatization step.

Capillary Electrophoresis (CE) Protocol

CE offers high separation efficiency and is particularly useful for small sample volumes. Chiral separation is achieved by adding a chiral selector to the background electrolyte.[1]

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV-Vis or DAD detector.

  • Fused-silica capillary.

  • Background electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH.

  • Chiral selector: e.g., cyclodextrins (α, β, or γ-cyclodextrin and their derivatives), crown ethers, or chiral ionic liquids.[1][2][3][4]

  • Standard of this compound.

2. CE Conditions (to be optimized):

  • Capillary: 50 µm i.d., effective length 40 cm.

  • BGE: 50 mM phosphate buffer pH 2.5 containing 20 mM of a selected cyclodextrin.

  • Separation Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: 200 nm.

3. Sample and Standard Preparation:

  • Standard and Sample Preparation: Dissolve the standard and the reaction mixture sample in the BGE to a suitable concentration.

4. Validation Parameters to Assess:

  • Similar validation parameters as for HPLC and GC-MS should be evaluated, paying close attention to the migration time precision.

Mandatory Visualizations

To provide a clearer understanding of the analytical processes and decision-making involved, the following diagrams have been generated using the DOT language.

analytical_method_validation_workflow start Start: Method Validation protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End: Method Validated report->end

General workflow for analytical method validation.

method_selection_logic start Start: Select Analytical Method derivatization_q Is derivatization acceptable? start->derivatization_q hplc HPLC (Direct Method) derivatization_q->hplc No sensitivity_q High sensitivity required? derivatization_q->sensitivity_q Yes gcms GC-MS sensitivity_q->gcms Yes throughput_q High throughput needed? sensitivity_q->throughput_q No ce Capillary Electrophoresis throughput_q->hplc No throughput_q->ce Yes

Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective immediately, all personnel handling (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid must adhere to the following disposal procedures to ensure laboratory safety and environmental compliance. This compound and its containers are to be treated as hazardous chemical waste and managed through a certified environmental health and safety (EHS) provider.

This guide furnishes detailed protocols for the safe handling, segregation, and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, these procedures are based on best practices for analogous amino acid derivatives and general laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, a thorough risk assessment must be conducted. Based on data from structurally similar compounds, this substance should be presumed to be a skin, eye, and respiratory irritant. The following Personal Protective Equipment (PPE) is mandatory when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile), which must be inspected before use and properly discarded after handling.

  • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[1]

Engineering Controls: All manipulations of this compound should occur in a well-ventilated area, ideally within a certified chemical fume hood.[1] An eyewash station and a safety shower must be readily accessible.[1]

Step-by-Step Disposal Protocol

This protocol details the required steps for the safe and compliant disposal of this compound from a laboratory environment.

  • Waste Identification and Segregation:

    • This compound is to be disposed of as solid chemical waste.

    • This waste stream must be kept separate from other waste categories, such as halogenated solvents, non-halogenated solvents, and chemically contaminated sharps.[2] Incompatible wastes must not be mixed to prevent dangerous reactions.[3]

  • Waste Collection and Containerization:

    • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable container. The container material must be compatible with the chemical.

    • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or absorbent pads, should also be placed in this designated solid waste container.

    • Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills. Containers must be kept securely capped except when adding waste.[3]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.

  • Storage:

    • Waste containers must be stored in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[3][4]

    • The SAA must be inspected weekly for any signs of leakage.[3]

    • Store acids and bases separately.[3]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

    • Do not accumulate large quantities of waste. Filled containers should be removed from the laboratory in a timely manner.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Spill Management

In the event of a spill, evacuate the immediate area and prevent others from entering. If the spill is minor and you are trained to handle it:

  • Wear the appropriate PPE as described above.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For major spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Quantitative Data Summary

ParameterGuidelineSource
Container Fill Level Do not exceed 90% capacityGeneral Best Practice
SAA Maximum Volume 55 gallons (for total hazardous waste)[4]
SAA Storage Time Limit Up to 12 months (if volume limits are not exceeded)[4]
pH for Drain Disposal Not Applicable (Drain disposal is prohibited)[5][6]

Disposal Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_container Containerization & Storage cluster_disposal Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid Compound or Contaminated Material) fume_hood->waste_gen spill Spill Occurs fume_hood->spill segregate Segregate as Solid Chemical Waste waste_gen->segregate containerize Place in a Labeled, Compatible Waste Container segregate->containerize label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date containerize->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_saa->ehs_pickup end End: Compliant Disposal ehs_pickup->end spill_response Follow Spill Management Protocol spill->spill_response spill_response->containerize

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Protocol for (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid. Adherence to these protocols is critical to ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds indicate that it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach to handling is necessary. The following PPE is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsSource/Standard
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166[1][2]
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.General Laboratory Practice[1]
Hand Protection Chemical-resistant gloves are required.[1]
Respiratory Protection Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated.[1]

Operational Plan for Safe Handling

A systematic workflow is crucial for safely managing this compound from receipt to disposal.

Workflow for Safe Handling

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_response Spill & Exposure Response cluster_disposal Waste Disposal receiving Receiving: - Inspect container integrity - Verify labeling storage Storage: - Store in a cool, dry, well-ventilated area - Keep container tightly closed receiving->storage Upon receipt ppe Don appropriate PPE: - Safety goggles - Gloves - Lab coat - Respirator (if needed) storage->ppe preparation Weighing & Preparation: - Use a chemical fume hood or  ventilated enclosure - Avoid generating dust ppe->preparation Before handling experimental Experimental Use: - Handle with care to prevent contact - Keep reaction vessels closed  when possible preparation->experimental spill Spill Cleanup: - Evacuate area - Wipe up with absorbent material - Place in a sealed container for disposal experimental->spill collection Waste Collection: - Collect excess reagent and  contaminated materials in a labeled,  sealed container experimental->collection exposure Exposure Response: - Eye Contact: Rinse with water for 15 mins - Skin Contact: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek immediate medical attention disposal Disposal: - Dispose of as hazardous chemical waste  in accordance with local, state, and  federal regulations collection->disposal

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage: Upon receipt, inspect the container for any damage or leaks and ensure it is properly labeled.[1] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] Keep the container tightly sealed when not in use.[1][2]

  • Preparation and Use: Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[1][3]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Protocol

StepProcedure
1. Waste Collection Collect all waste containing the compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.[1]
2. Containerization Use a chemically resistant, sealable container for waste collection.[1] Ensure the waste container is kept closed except when adding waste.[1]
3. Disposal Dispose of the hazardous waste through a licensed environmental disposal service.[1] Follow all local, state, and federal regulations for chemical waste disposal.[1] Do not dispose of it down the drain or in regular trash.[1]

Emergency Procedures

In case of accidental exposure or spill, follow these procedures immediately.

Table 3: Emergency Response

IncidentAction
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][4] Continue rinsing and seek immediate medical attention.[4]
Skin Contact Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice/attention.[4] Remove and wash contaminated clothing before reuse.[4]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[2] Seek medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[2] Seek immediate medical attention.[1][2]
Spill Evacuate the area.[1] Wear appropriate PPE and clean up the spill using an absorbent material.[1][2] Place the absorbed material into a suitable, sealed container for disposal.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.